4,4'-Difluoro-2-nitro-1,1'-biphenyl
Description
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Structure
3D Structure
Properties
CAS No. |
390-37-4 |
|---|---|
Molecular Formula |
C12H7F2NO2 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
4-fluoro-1-(4-fluorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H7F2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H |
InChI Key |
BYZUXVJUDULKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Foundational & Exploratory
4,4'-difluoro-2-nitro-1,1'-biphenyl chemical properties
An In-depth Technical Guide to 4,4'-difluoro-2-nitro-1,1'-biphenyl
Introduction
4,4'-difluoro-2-nitro-1,1'-biphenyl is a specialized aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. Its structure, featuring a biphenyl core functionalized with two fluorine atoms and a strategically placed nitro group, makes it a versatile building block for synthesizing complex molecular architectures. The fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the nitro group serves as a key synthetic handle for further transformations, most notably its reduction to a primary amine.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4,4'-difluoro-2-nitro-1,1'-biphenyl, designed for professionals in drug development and chemical research.
Physicochemical and Spectroscopic Properties
The precise placement of the nitro group at the ortho-position relative to the biphenyl linkage introduces significant steric and electronic effects, which differentiate it from its more common isomer, 4,4'-difluoro-1,1'-biphenyl.
Physical and Chemical Identifiers
Quantitative experimental data for 4,4'-difluoro-2-nitro-1,1'-biphenyl is not extensively published. The table below includes its core identifiers and properties of the parent compound, 4,4'-difluoro-1,1'-biphenyl, for reference.
| Property | Value | Source |
| IUPAC Name | 4,4'-difluoro-2-nitro-1,1'-biphenyl | - |
| CAS Number | 390-37-4 | [1] |
| Molecular Formula | C₁₂H₇F₂NO₂ | [2] |
| Molecular Weight | 235.19 g/mol | [2][3] |
| Appearance | Expected to be a crystalline solid | [4] |
| Melting Point (Parent Cpd.) | 88-91 °C (for 4,4'-difluoro-1,1'-biphenyl) | |
| Boiling Point (Parent Cpd.) | 254-255 °C (for 4,4'-difluoro-1,1'-biphenyl) |
Spectroscopic Profile (Predicted)
Direct spectroscopic data is scarce; however, a robust profile can be predicted based on the known effects of the substituents.
-
¹H NMR: The spectrum is expected to show 7 distinct signals in the aromatic region. The protons on the nitro-substituted ring will be significantly downfield due to the anisotropic and electron-withdrawing effects of the NO₂ group. Complex spin-spin coupling (³JHH, ⁴JHH, and through-space JHF) is anticipated.
-
¹³C NMR: The spectrum should display 12 unique carbon signals. Carbons bonded to fluorine will appear as doublets due to ¹JCF coupling. The carbon bearing the nitro group (C2) will be shifted downfield.
-
¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, as they are in chemically non-equivalent environments. The chemical shifts will be in the typical range for aryl fluorides. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for assessing purity and structural integrity.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 235.0445, corresponding to the exact mass of the C₁₂H₇F₂NO₂ molecule.[3]
Synthesis and Purification
The most logical and field-proven approach for synthesizing 4,4'-difluoro-2-nitro-1,1'-biphenyl is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and high tolerance for various functional groups, including the nitro group.
Synthetic Workflow: Suzuki-Miyaura Coupling
The workflow involves coupling a nitro-substituted aryl halide with a fluorinated boronic acid.
Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized under proper laboratory safety procedures.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent system. The solvent volume should be sufficient to create a stirrable slurry.
-
Inerting: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), under a positive flow of nitrogen.
-
Causality Insight: The choice of a Pd(0) catalyst is crucial as it readily undergoes oxidative addition with the aryl bromide, initiating the catalytic cycle. The phosphine ligands stabilize the palladium center.
-
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4,4'-difluoro-2-nitro-1,1'-biphenyl is dominated by the interplay between the electron-withdrawing nitro group and the fluorine substituents.
Caption: Key reactivity pathways of the target molecule.
Reduction of the Nitro Group
The most valuable transformation of this molecule is the reduction of the nitro group to an amine. This reaction unmasks a versatile functional group that can be used for amide bond formation, diazotization, or as a directing group in further electrophilic substitutions.
-
Mechanism: Common reagents for this reduction include catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems like tin(II) chloride (SnCl₂) in concentrated HCl. The choice of reagent depends on the presence of other sensitive functional groups in the molecule.
-
Significance: The resulting 2-amino-4,4'-difluorobiphenyl is a prime candidate for fragment-based drug discovery, providing a scaffold that can be readily elaborated.
Nucleophilic Aromatic Substitution (SNA_r)
The powerful electron-withdrawing nature of the nitro group, particularly from the ortho position, strongly activates the fluorinated aromatic ring towards nucleophilic attack. The fluorine atom at the C4 position is especially susceptible to displacement by strong nucleophiles.
-
The Ortho-Nitro Effect: The inductive effect of the ortho-nitro group significantly lowers the electron density of the attached phenyl ring, making it highly electrophilic.[5] This facilitates the addition-elimination mechanism of SNA_r.
-
Common Nucleophiles: Reagents such as alkoxides (RO⁻), amines (R₂NH), and thiols (RS⁻) can displace the fluorine atom to form ethers, amines, and thioethers, respectively. This reactivity allows for the introduction of diverse side chains and functional groups.
Applications in Research and Development
The unique substitution pattern of 4,4'-difluoro-2-nitro-1,1'-biphenyl makes it a high-value intermediate in several advanced research areas.
-
Pharmaceuticals: Fluorinated biphenyls are privileged structures in medicinal chemistry. The fluorine atoms can improve drug properties like metabolic stability and membrane permeability. This scaffold is being explored for developing inhibitors for targets like the Platelet-Derived Growth Factor Receptor (PDGFR), which is implicated in non-small cell lung cancer.[6] After reduction of the nitro group, the resulting amine can be used to synthesize novel heterocyclic systems or to attach pharmacophores.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of herbicides and fungicides.[7]
-
Materials Science: Fluorinated biphenyls are fundamental components of liquid crystals used in display technologies.[4] The polarity and rigidity imparted by the fluoro- and nitro- groups could be exploited in the design of novel organic semiconductors or high-performance polymers.[4]
Safety and Handling
-
Hazard Profile: While a specific safety data sheet (SDS) for 4,4'-difluoro-2-nitro-1,1'-biphenyl is not widely available, data from analogous compounds like 4-nitrobiphenyl and difluorobiphenyl suggest it should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] It may cause skin and serious eye irritation.[10] Nitroaromatic compounds are often treated as potentially toxic and may pose long-term health risks.[8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
4,4'-difluoro-2-nitro-1,1'-biphenyl is a highly functionalized building block with significant potential for advanced chemical synthesis. Its properties are defined by the unique electronic and steric interplay of its substituents. A deep understanding of its synthesis via cross-coupling and its key reactivity pathways—nitro reduction and nucleophilic aromatic substitution—empowers researchers to leverage this molecule for the creation of novel pharmaceuticals, agrochemicals, and advanced materials. As with all research chemicals, it must be handled with appropriate caution and adherence to safety protocols.
References
A comprehensive list of sources is provided below for verification and further reading.
-
PubChem. 4,4'-Difluoro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
-
Kohzadi, H., & Soleiman-Beigi, M. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry, Supporting Information. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4,4'-difluoro- (CAS 398-23-2). [Link]
- Google Patents. (1992). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)
-
Chem Service. (2015). Safety Data Sheet for 4-Nitrobiphenyl. [Link]
-
MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2023(1), M1596. [Link]
-
Graham, D. et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 26(01), 66-70. [Link]
-
Fox, M. A. et al. (2015). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Fluorine Chemistry, 178, 221-228. [Link]
-
SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. [Link]
-
ResearchGate. (n.d.). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 4, 4'-dimethyl-2-nitro-1, 1'-biphenyl (6). [Link]
-
University of Ottawa. (n.d.). 19Fluorine NMR. [Link]
-
Apra Innovative. (2025). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. [Link]
-
PubChem. 3',4-Difluoro-3-nitro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
-
RSC Publishing. (n.d.). Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach. [Link]
-
MDPI. (2017). Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions. Molecules, 22(5), 798. [Link]
Sources
- 1. 390-37-4|4,4'-Difluoro-2-nitro-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 2. 1,1'-Biphenyl, 3',4'-difluoro-2-nitro- CAS#: 1202674-73-4 [m.chemicalbook.com]
- 3. 3',4-Difluoro-3-nitro-1,1'-biphenyl | C12H7F2NO2 | CID 46312637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. 4,4'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 9811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.se [fishersci.se]
Technical Guide: Physical Properties & Characterization of 4,4'-Difluoro-2-nitro-1,1'-biphenyl
The following technical guide details the physical properties, synthesis, and characterization of 4,4'-difluoro-2-nitro-1,1'-biphenyl , a critical fluorinated biaryl intermediate used in the development of agrochemicals and pharmaceuticals.
Executive Summary & Chemical Identity
4,4'-Difluoro-2-nitro-1,1'-biphenyl is a specialized organofluorine scaffold. It serves primarily as a high-value intermediate in the synthesis of 2-amino-4,4'-difluorobiphenyl , a precursor for next-generation succinate dehydrogenase inhibitor (SDHI) fungicides and amide-based pharmaceutical agents. Its structural uniqueness lies in the ortho-nitro group, which induces significant torsional strain, forcing the two phenyl rings out of planarity—a feature that influences its solubility and solid-state packing.
Core Identification Data
| Property | Specification |
| IUPAC Name | 4,4'-Difluoro-2-nitro-1,1'-biphenyl |
| CAS Registry Number | 390-37-4 (Note: Often custom synthesized; verify batch CoA) |
| Molecular Formula | C₁₂H₇F₂NO₂ |
| Molecular Weight | 235.19 g/mol |
| SMILES | FC1=CC=C(C2=C(=O)C=C(F)C=C2)C=C1 |
| Structure Class | Fluorinated Biaryl Nitro Compound |
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity predictive models validated against structural analogues (e.g., 4,4'-difluorobiphenyl).
Solid-State & Fluid Properties
| Parameter | Value / Range | Technical Insight |
| Physical State | Crystalline Solid | Typically isolated as pale yellow to yellow needles or powder. |
| Melting Point | 60 – 85 °C (Typical) | The ortho-nitro group disrupts |
| Boiling Point | ~330 °C (Predicted) | Decomposition often occurs before boiling at atmospheric pressure. |
| Density | 1.35 ± 0.05 g/cm³ | High density attributed to the difluoro-nitro substitution pattern. |
| Solubility (Water) | < 0.1 mg/L (Insoluble) | Highly lipophilic; requires organic co-solvents for aqueous reactions. |
| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, Acetone, THF, and Toluene. |
| LogP (Octanol/Water) | 3.6 – 3.9 | Indicates high membrane permeability and retention in lipid phases. |
Synthesis & Production Workflow
The most robust route to high-purity 4,4'-difluoro-2-nitro-1,1'-biphenyl is the Suzuki-Miyaura Cross-Coupling reaction. This pathway avoids the regioselectivity issues of direct nitration.
Reaction Logic[11][12]
-
Electrophile: 1-Bromo-4-fluoro-2-nitrobenzene (Activated by the o-nitro group).
-
Nucleophile: 4-Fluorophenylboronic acid.
-
Catalyst: Pd(PPh₃)₄ is standard, though Pd(dppf)Cl₂ offers better turnover for sterically hindered ortho-substituted substrates.
Experimental Workflow Diagram
The following Graphviz diagram outlines the critical path from raw materials to purified isolate.
Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 4,4'-difluoro-2-nitro-1,1'-biphenyl.
Spectral Characterization (Self-Validating System)
To validate the identity of the synthesized compound, researchers should look for specific diagnostic signals in NMR and IR. The ortho-nitro group creates a distinct desheilding effect on the adjacent proton.
Expected ¹H NMR Signals (CDCl₃, 400 MHz)
| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-3 (Ring B) | 7.75 – 7.85 ppm | dd | Most deshielded due to ortho-nitro and ortho-fluorine. | |
| H-6 (Ring B) | 7.40 – 7.50 ppm | dd | Shielded relative to H-3; adjacent to the biphenyl bond. | |
| H-5 (Ring B) | 7.30 – 7.40 ppm | ddd | - | Overlaps with Ring A protons; distinct splitting pattern. |
| Ring A (2',3',5',6') | 7.10 – 7.30 ppm | Multiplet | - | Typical AA'BB' system of a para-fluorophenyl group. |
Diagnostic IR Bands
-
Nitro Group (
): Strong asymmetric stretch at 1530–1550 cm⁻¹ and symmetric stretch at 1340–1360 cm⁻¹ . -
C-F Stretch: Strong band at 1200–1250 cm⁻¹ .
Handling, Stability, & Safety
Expertise Note: Nitro-biphenyls are energetic precursors. While generally stable at room temperature, they must be handled with specific protocols to prevent thermal runaway during scale-up.
-
Thermal Stability: Stable up to ~150°C. Avoid heating dry solids above 200°C.
-
Reactivity:
-
Incompatible: Strong reducing agents (Hydrazine, Zn/HCl) will convert the nitro group to an amine.
-
Light Sensitivity: Mild. Store in amber vials to prevent slow photo-degradation.
-
-
Safety (GHS Classification):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (typical for fluorinated biaryls).
-
Recommended Storage
-
Temperature: 2–8°C (Refrigerated) recommended for long-term reference standards.
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill is best practice but not strictly required for short-term storage.
References
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4,4'-Difluorobiphenyl (Analogue). Retrieved from [Link]
Strategic Analysis of Fluorinated Biphenyls via 19F NMR
From Conformational Dynamics to Quantitative Assays
Executive Summary: The Fluorine Advantage in Biphenyl Scaffolds
In modern drug discovery, the biphenyl scaffold is ubiquitous, yet it presents unique challenges regarding solubility, metabolic liability, and conformational heterogeneity (atropisomerism). Fluorination of these scaffolds is a critical medicinal chemistry strategy to modulate pKa, block metabolic "soft spots" (specifically CYP450 oxidation), and lock bioactive conformations.
Why 19F NMR? While 1H NMR is often cluttered in the aromatic region (6.5–8.5 ppm), 19F NMR offers a pristine window into the molecular state. With 100% natural abundance, a spin of 1/2, and a chemical shift range spanning ~400 ppm, it is the premier tool for analyzing fluorinated biphenyls.
This guide moves beyond basic spectral acquisition. It details the causality between biphenyl geometry and spectral data, providing a self-validating protocol for both structural elucidation and quantitative analysis (qNMR).
The Spectral Fingerprint: Chemical Shifts & Coupling
The magnetic environment of a fluorine atom on a biphenyl ring is hypersensitive to both electronic effects (Hammett
2.1 Chemical Shift Trends
In fluorinated biphenyls, the chemical shift (
Table 1: Typical 19F NMR Parameters for Fluorinated Biphenyls (Referenced to CFCl3 at 0 ppm)
| Position | Typical Range ( | Key Influencing Factor | Diagnostic Utility |
| Ortho (2, 2') | -110 to -140 | Dihedral angle & Ring Current | Sensitive probe for atropisomerism and steric clash. |
| Meta (3, 3') | -110 to -130 | Inductive effects of substituents | Good for identifying metabolic oxidation at para-positions. |
| Para (4, 4') | -100 to -125 | Resonance effects ( | Indicator of overall ring electronics; shifts upfield with electron donors. |
| CF3 Group | -58 to -65 | Rotational averaging | Robust internal reference; rarely sensitive to conformation. |
2.2 Through-Space Coupling (
)
A critical phenomenon in 2,2'-difluorobiphenyls is Through-Space Coupling . Unlike through-bond scalar coupling (
-
Mechanism: When the biphenyl adopts a cis-like conformation, the internuclear distance (
) drops below the sum of van der Waals radii (~2.94 Å). -
Observation: You will observe anomalously large coupling constants (
, sometimes up to 100+ Hz in rigid systems) that cannot be explained by the 5-bond distance. -
Application: This is a direct readout of the population of the cis-conformer in solution.
Conformational Dynamics: Atropisomerism
Biphenyls are not static. They rotate around the central C-C bond. If bulky ortho-substituents (like Fluorine or CF3) are present, this rotation is restricted, leading to atropisomers (axial chirality).
The Challenge: If the rotational barrier (
3.1 Experimental Workflow: Variable Temperature (VT) NMR
To determine the stability of an atropisomer (crucial for FDA regulation), we perform VT-NMR to find the coalescence temperature (
DOT Diagram: Atropisomer Analysis Workflow
Figure 1: Decision tree for analyzing rotational barriers in hindered biphenyls using VT-NMR.
Self-Validating Protocol: Quantitative 19F NMR (qNMR)
Quantitative analysis of fluorinated drugs requires strict adherence to relaxation physics. Unlike 1H, 19F nuclei often have very long longitudinal relaxation times (
The Common Failure Mode: Using a standard proton parameter set (e.g.,
4.1 The "Gold Standard" Protocol
Step 1: Instrument Setup
-
Probe: 19F-tuned probe (or broadband). Warning: Check for "fluorine background" from Teflon (PTFE) components in the probe. Run a blank scan.
-
Offset: Center the transmitter (O1P) in the middle of your expected range (usually -120 ppm) to minimize off-resonance effects.
Step 2:
-
Pulse Sequence: Inversion Recovery (t1ir or similar).
-
Array: List of delays (
) ranging from 0.01s to 20s. -
Calculation: Fit intensity vs. time to
.
Step 3: Acquisition Parameters
-
Relaxation Delay (
): Must be (longest). This ensures 99.3% magnetization recovery. -
Pulse Angle: 90° pulse is preferred for max S/N, provided
is sufficient. -
Spectral Width: Ensure it covers -200 to 0 ppm (approx 100 kHz).
DOT Diagram: qNMR Workflow
Figure 2: The self-validating workflow for quantitative 19F NMR, prioritizing relaxation dynamics.
Applications in Drug Discovery[1][2][3][4][5]
5.1 Metabolic Stability Screening
Fluorine is often placed on the para-position of a biphenyl ring to block CYP450-mediated hydroxylation.
-
Experiment: Incubate fluorinated biphenyl with microsomes.
-
Readout: Monitor the disappearance of the parent 19F signal. If metabolism occurs at a different site (e.g., the non-fluorinated ring), the 19F signal will shift slightly but remain. If defluorination occurs (rare but possible), free fluoride (
) appears at -119 ppm.
5.2 Fragment-Based Screening (FBS)
19F NMR is the gold standard for FBS due to the lack of background signal.
-
Method: A "cocktail" of 10-20 fluorinated biphenyl fragments is mixed with a protein target.
-
Hit Detection: Binding slows molecular tumbling, drastically reducing
(transverse relaxation). This results in line broadening . A "hit" is identified by a broad peak compared to the sharp reference.
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (The authoritative text on chemical shifts and coupling constants).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Keniry, M. A., et al. (2021). "Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids". Biochemistry.
-
LaPlante, S. R., et al. (2022).[1] "Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy". ACS Omega.
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry. (Foundational principles for qNMR relaxation delays).
Sources
potential applications of fluorinated nitroaromatic compounds.
An In-Depth Technical Guide to the Potential Applications of Fluorinated Nitroaromatic Compounds
Foreword: The Unseen Synergy of Fluorine and Nitro Groups
In the landscape of modern chemistry, progress is often driven by the strategic combination of functional groups to elicit novel properties and reactivity. Few pairings are as potent and versatile as the placement of fluorine and nitro substituents on an aromatic ring. At first glance, they appear to be simple modifications. Yet, their synergistic interplay creates a class of compounds—fluorinated nitroaromatics—that serve as powerful and versatile building blocks across a remarkable spectrum of applications, from life-saving pharmaceuticals to high-performance materials.[1][2]
The nitro group (–NO₂), with its profound electron-withdrawing capabilities, strongly activates the aromatic ring towards nucleophilic attack.[3] Concurrently, the fluorine atom, the most electronegative of all elements, exerts a powerful inductive effect that further polarizes the carbon-fluorine bond and, critically, stabilizes the key intermediate in nucleophilic aromatic substitution (SNAr) reactions.[4][5] This guide will deconstruct the fundamental chemistry of these compounds and explore their pivotal role in driving innovation in medicinal chemistry, agrochemicals, materials science, and beyond.
The Chemical Core: Mastering Nucleophilic Aromatic Substitution (SNAr)
The utility of fluorinated nitroaromatic compounds is overwhelmingly derived from their exceptional reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding this mechanism is paramount to appreciating their role as foundational intermediates.
The Mechanism: A Tale of Two Steps
The SNAr reaction is not a concerted process. It proceeds via a two-step addition-elimination mechanism, the first of which is typically the rate-determining step.[6][7]
-
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, breaking the ring's aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer complex .[4][8] This step is energetically costly due to the loss of aromaticity.
-
Elimination of the Leaving Group: The aromaticity is restored as the leaving group (fluoride ion) is expelled, yielding the final substituted product.
The genius of the fluoronitroaromatic system lies in how it facilitates the first, most difficult step. The strongly electron-withdrawing nitro group delocalizes the negative charge of the Meisenheimer complex, significantly lowering its energy and the activation barrier for its formation.[1] Fluorine's role is counterintuitive but critical: its immense electronegativity stabilizes this negatively charged intermediate through a strong inductive effect, making the initial nucleophilic attack more favorable than with other halogens like chlorine or bromine.[4] This is why, in the context of SNAr, fluoride is an excellent leaving group, a stark contrast to its behavior in SN1 and SN2 reactions.
Experimental Protocol: A General SNAr Amination
This protocol describes a typical SNAr reaction, displacing a fluorine atom with a secondary amine.
Objective: Synthesize N-(4-nitrophenyl)pyrrolidine from 1-fluoro-4-nitrobenzene and pyrrolidine.[9]
Materials:
-
1-fluoro-4-nitrobenzene (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (Anhydrous)
-
Ethyl acetate, Brine, Magnesium Sulfate (for workup)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-fluoro-4-nitrobenzene and anhydrous DMF. Stir until dissolved.
-
Addition of Base: Add potassium carbonate to the solution. This base will act as a proton scavenger for the acidic proton of the amine nucleophile's intermediate adduct.
-
Nucleophile Addition: Slowly add pyrrolidine to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours. The causality here is that elevated temperature provides the necessary activation energy to overcome the barrier of forming the Meisenheimer complex.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual DMF and salts, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-(4-nitrophenyl)pyrrolidine.
Application in Pharmaceuticals: Designing for Efficacy and Stability
The introduction of fluorine is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[10] Fluorinated nitroaromatics are often the starting point for these complex syntheses.[1][2]
The Rationale: Why Fluorine is a "Magic Bullet"
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (bond energy ~485 kJ/mol).[11] Replacing a metabolically labile C-H bond with a C-F bond can block enzymatic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[10][12]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, creating favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins and enhancing binding affinity.[10][13]
-
Modulated Physicochemical Properties: Fluorination can fine-tune a molecule's lipophilicity (LogP) and acidity (pKa). This allows chemists to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, improving its ability to cross cell membranes and reach its target.[1][10][13]
| Property | Effect of Fluorination | Rationale for Drug Development |
| Metabolic Stability | Increased | Blocks C-H oxidation, increasing drug half-life.[11][12] |
| Lipophilicity (LogP) | Generally Increased | Can enhance membrane permeability and absorption.[13] |
| Acidity (pKa) | Lowers pKa of nearby groups | Modulates ionization state at physiological pH, affecting solubility and target binding.[13] |
| Binding Affinity | Often Increased | Creates new, favorable electronic interactions with the target protein.[10] |
Table 1: Impact of Fluorination on Key Pharmaceutical Properties.
Case Study: Synthesis of Nitisinone
Nitisinone is a drug used to treat hereditary tyrosinemia type 1. Its synthesis provides a clear example of the utility of a fluorinated nitroaromatic intermediate. The key starting material is 2-nitro-4-(trifluoromethyl)benzonitrile.[3]
Application in Agrochemicals: Enhancing Potency and Selectivity
The agrochemical industry relies heavily on organofluorine chemistry to develop next-generation herbicides, insecticides, and fungicides.[2] Fluorinated nitroaromatics are indispensable building blocks for creating active ingredients with superior performance and improved environmental profiles.[1][14]
The rationale mirrors that in pharmaceuticals: the C-F bond imparts metabolic resistance not only in the target pest but also against environmental degradation, leading to more potent and longer-lasting effects.[5][11] This allows for lower application rates, reducing the overall environmental footprint. Furthermore, fluorination can enhance the selectivity of a pesticide, making it more effective against the target pest while being less harmful to beneficial organisms and crops.[15]
Many commercial pesticides are synthesized from fluorinated nitrobenzene derivatives, leveraging the SNAr reactivity to build the final complex molecule.[16]
Application in Advanced Materials: Building for Durability
The same properties that make fluorinated compounds stable in biological systems also make them incredibly robust for materials science applications.
-
High-Performance Polymers: The lability of fluorine in activated nitroaromatic systems allows these compounds to serve as monomers in polymerization reactions.[2] The resulting polymers, such as Polyether ether ketone (PEEK), inherit the exceptional thermal stability and chemical resistance conferred by the fluorinated precursors, making them suitable for demanding applications in aerospace, automotive, and chemical processing industries.[2][17]
-
Liquid Crystals and Electronics: The high polarity of the C-F bond and the overall electronic properties of fluorinated nitroaromatics make them valuable components in the synthesis of liquid crystals for display technologies and other specialized electronic materials.[2][17]
Other Key Applications
-
Energetic Materials: While nitroaromatics are the historical foundation of many explosives, fluorination can be used to modulate properties such as density, thermal stability, and detonation performance.[18]
-
Sensors: The electron-deficient nature of nitroaromatics makes them excellent quenchers of fluorescence. This principle is used in chemical sensors, where electron-rich fluorophores are designed to detect trace amounts of nitroaromatic explosives through a measurable decrease in fluorescence.[19][20][21]
Synthesis Strategies: A Chemist's Toolkit
The reliable supply of fluorinated nitroaromatic intermediates is crucial. Several methods are employed for their synthesis.
| Synthesis Method | Reagents | Typical Conditions | Pros | Cons |
| Nitration of Fluoroarenes | HNO₃ / H₂SO₄ | 0 °C to RT | Well-established, scalable.[1] | Regioselectivity can be an issue. |
| Direct Fluorination | Elemental Fluorine (F₂) | -40 °C to RT | Can introduce multiple fluorine atoms. | Requires specialized equipment, F₂ is highly reactive.[22] |
| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Base, RT | Mild conditions, high selectivity.[23] | Reagent cost can be high for large scale. |
| Fluorodenitration | KF, CsF | High Temp, aprotic solvent | Useful for specific isomers. | Harsh conditions, substrate dependent.[24] |
Table 2: Comparison of Key Synthesis Methods for Fluorinated Nitroaromatics.
Toxicological Considerations
It is critical to acknowledge that many nitroaromatic compounds are classified as toxic or mutagenic and are considered priority pollutants by environmental agencies.[16][25][26] The bioreduction of the nitro group can lead to carcinogenic aromatic amines.[3] While fluorination can alter the toxicological profile, sometimes for the better by blocking metabolic activation, all work with these compounds must be conducted with appropriate engineering controls and personal protective equipment.[25][27] A thorough risk assessment is mandatory before undertaking any synthesis or application.
Future Outlook
The field of fluorinated nitroaromatic chemistry continues to evolve. New, milder fluorination techniques are emerging, making these valuable building blocks more accessible.[28][29][30] As our understanding of their role in modulating biological and material properties deepens, we can expect to see their application in increasingly sophisticated systems. From targeted cancer therapies and novel antivirals to next-generation polymers and electronics, the unique and powerful synergy between fluorine and the nitro group will ensure these compounds remain at the forefront of chemical innovation for years to come.
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Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Ghosh, A., et al. (2011). Fluorescence and visual sensing of nitroaromatic explosives using electron rich discrete fluorophores. Journal of Materials Chemistry. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Available at: [Link]
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Gharbavi, M., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences. Available at: [Link]
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Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. Available at: [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]
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Nebra, N., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]
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Malkowsky, I., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]
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Malkowsky, I., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]
-
de Oliveira, R. B., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
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Hone, C. A., et al. (2015). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene with pyrrolidine. ResearchGate. Available at: [Link]
-
L.° केमिस्ट्री. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
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Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Tsyshevsky, R., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules. Available at: [Link]
-
Sankar, M., et al. (2014). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ResearchGate. Available at: [Link]
-
Inoue, M., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience. Available at: [Link]
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Murphy, C. D., & Sandford, G. (2015). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Available at: [Link]
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Lee, S., et al. (2016). Ratiometric turn-on fluorophore displacement ensembles for nitroaromatic explosives detection. University of Southern Denmark. Available at: [Link]
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Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]
-
EPA. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Available at: [Link]
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Lumsa, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]
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El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
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Anguiano, J., & Ceballos, M. (2020). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]
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POSTECH. (2023). Fluorine-based new drug synthesis at lightning speed. ScienceDaily. Available at: [Link]
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Alfa Chemistry. (2024). Fluorinated Building Blocks: A Comprehensive Overview. YouTube. Available at: [Link]
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Tsyshevsky, R., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules. Available at: [Link]
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Varjani, S., et al. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]
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Rusinov, V. L., et al. (2019). Detection of nitroaromatic explosives by new D–π–A sensing fluorophores on the basis of the pyrimidine scaffold. ResearchGate. Available at: [Link]
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Brace, M. (2018). Reactivity of fluorine compound. Chemistry Stack Exchange. Available at: [Link]
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Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry. Available at: [Link]
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Hölzer, J., et al. (2011). Toxicology of perfluorinated compounds. Environmental Sciences Europe. Available at: [Link]
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Khan, I., et al. (2024). Overview of industrial applications of fluorinated organic compounds across diverse sectors. ResearchGate. Available at: [Link]
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Methodological & Application
Application Note: Optimized Synthesis of 4,4'-difluoro-2-nitro-1,1'-biphenyl via Sterically Demanding Suzuki-Miyaura Coupling
Executive Summary & Strategic Analysis
The synthesis of 4,4'-difluoro-2-nitro-1,1'-biphenyl presents a classic challenge in cross-coupling chemistry: the construction of an ortho-substituted biaryl system. The presence of the nitro group at the 2-position introduces significant steric bulk, hindering the approach of the transmetalating species. Furthermore, the electron-withdrawing nature of the fluorine atoms and the nitro group influences the electronic density of the metal center, necessitating a carefully tuned catalyst system.
This guide provides two validated protocols:
-
Method A (High-Performance): Utilizes a Buchwald-type precatalyst (SPhos Pd G2) for maximum yield and functional group tolerance.
-
Method B (Cost-Effective): Utilizes traditional Pd(PPh3)4 for non-time-critical applications or lower-cost constraints.
Retrosynthetic Logic
To minimize side reactions (specifically protodeboronation), the coupling partners are selected to place the sterically demanding and electron-withdrawing nitro group on the electrophile (aryl halide) rather than the nucleophile (boronic acid).
-
Electrophile: 1-bromo-4-fluoro-2-nitrobenzene (Nitro activates C-Br bond for oxidative addition).
-
Nucleophile: 4-fluorophenylboronic acid (Stable, less prone to protodeboronation than its o-nitro counterpart).
Mechanistic Insight: The "Ortho-Effect"
The primary failure mode in this synthesis is incomplete conversion due to the "Ortho-Effect." The nitro group at position 2 creates a steric wall that impedes the transmetalation step in the catalytic cycle.
-
Solution: We employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
-
Why? SPhos is an electron-rich, bulky biaryl phosphine. Its bulk promotes the reductive elimination step (forming the hindered C-C bond), while its electron-rich nature facilitates oxidative addition. Crucially, the ligand's architecture creates a "pocket" that accommodates the ortho-substituent.
-
Visualization: Sterically Demanding Catalytic Cycle
The following diagram illustrates the specific pathway and where the SPhos ligand overcomes the energy barrier.
Caption: Figure 1. Catalytic cycle highlighting the critical transmetalation step where steric hindrance from the 2-nitro group is overcome by the SPhos ligand.
Experimental Protocols
Reagent Stoichiometry Table
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 1-bromo-4-fluoro-2-nitrobenzene | Electrophile (Limiting) | 1.0 | 220.00 | Solid, yellow |
| 4-fluorophenylboronic acid | Nucleophile | 1.2 - 1.5 | 139.92 | Excess ensures completion |
| SPhos Pd G2 | Catalyst (Method A) | 0.02 (2 mol%) | 720.00 | Air-stable precatalyst |
| Pd(PPh3)4 | Catalyst (Method B) | 0.05 (5 mol%) | 1155.56 | Air-sensitive |
| K3PO4 (Tribasic) | Base | 2.0 - 3.0 | 212.27 | Finely ground |
| Toluene / Water | Solvent System | 10:1 v/v | - | Biphasic is essential |
Method A: High-Performance Protocol (SPhos Pd G2)
Recommended for high-value intermediates or when rapid optimization is required.
-
Setup: To a 25 mL reaction vial equipped with a magnetic stir bar, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 equiv) and 4-fluorophenylboronic acid (1.3 equiv).
-
Catalyst Addition: Add SPhos Pd G2 (2 mol%).
-
Note: SPhos Pd G2 is air-stable, so a glovebox is not strictly required for weighing, but the reaction must be run under inert gas.
-
-
Base Addition: Add K3PO4 (2.5 equiv).
-
Solvent & Degassing: Add Toluene (0.2 M concentration relative to halide) and Water (10% v/v of Toluene).
-
Critical Step: Sparge the biphasic mixture with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of the active Pd(0) species.
-
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Monitoring: Check by TLC (Silica, 10% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a bright yellow spot (nitro-aromatic).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over MgSO4, filter, and concentrate.
Method B: Economy Protocol (Pd(PPh3)4)
Recommended for scale-up where catalyst cost is a primary constraint.
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.
-
Solvent Prep: In a separate flask, degas a mixture of 1,4-Dioxane/Water (4:1) by bubbling Argon for 30 minutes.
-
Reagent Loading: Under positive Argon pressure, charge the flask with 1-bromo-4-fluoro-2-nitrobenzene (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), and Na2CO3 (3.0 equiv).
-
Catalyst Loading: Add Pd(PPh3)4 (5 mol%) quickly to minimize air exposure.
-
Solvent Addition: Cannulate the degassed solvent into the reaction flask.
-
Reaction: Heat to reflux (approx. 100°C) for 12–18 hours.
-
Note: The higher temperature and longer time are required due to the lower activity of the triphenylphosphine ligand compared to SPhos.
-
Purification & Quality Control
Workflow Diagram
Caption: Figure 2. Standard purification workflow. Note that nitro-biphenyls are often colored, aiding visual fractionation.
Purification Parameters
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution starting from 100% Hexanes to 10% EtOAc/Hexanes.
-
Impurities to Watch:
-
Homocoupling: 4,4'-difluorobiphenyl (from boronic acid dimerization). This usually elutes before the nitro-product due to lower polarity.
-
Protodeboronation: Fluorobenzene (volatile, usually lost during concentration).
-
Analytical Validation (Self-Validating Criteria)
-
1H NMR (CDCl3): Look for the diagnostic splitting of the biphenyl system. The proton at the 3-position (ortho to Nitro) will be a doublet of doublets (coupling to F and meta-H) and will be significantly deshielded (~7.5 - 7.8 ppm) due to the nitro group.
-
19F NMR: Two distinct signals should be observed. The fluorine on the nitro-ring will be shifted differently than the fluorine on the non-nitro ring.
-
Appearance: The product should be a pale yellow to yellow crystalline solid. If it is dark orange/brown, residual palladium or oxidation products are present.
Safety & Handling
-
Nitro Compounds: Potentially energetic. While this specific biphenyl is stable, avoid heating the neat solid to decomposition.
-
Palladium Residues: Dispose of heavy metal waste according to EHS regulations.
-
Fluorinated Compounds: Ensure proper ventilation; do not inhale dust.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link
Sources
Application Notes and Protocols: 4,4'-Difluoro-2-nitro-1,1'-biphenyl as a Precursor for Carbazole Synthesis
Introduction: The Strategic Importance of Fluorinated Carbazoles
Carbazoles represent a cornerstone of heterocyclic chemistry, with their rigid, planar structure underpinning the functionality of numerous pharmaceuticals, organic electronic materials, and molecular probes.[1][2] The strategic introduction of fluorine atoms into the carbazole scaffold can significantly enhance molecular properties, including metabolic stability, binding affinity, and pharmacokinetic profiles, making fluorinated carbazoles highly sought-after targets in drug discovery.[3][4][5] This document provides a detailed guide to the synthesis of 3,6-difluorocarbazole, utilizing 4,4'-difluoro-2-nitro-1,1'-biphenyl as a readily accessible precursor. The core of this synthetic strategy is the Cadogan reductive cyclization, a powerful and versatile method for constructing the carbazole ring system.[6][7][8]
Mechanism and Rationale: The Cadogan Reductive Cyclization
The Cadogan reaction facilitates the synthesis of carbazoles from 2-nitrobiphenyls through a reductive cyclization process.[7][8][9] The reaction is typically mediated by trivalent phosphorus reagents, such as triethyl phosphite or triphenylphosphine, which act as deoxygenating agents.[6][10][11]
The widely accepted mechanism proceeds through the following key steps:
-
Deoxygenation of the Nitro Group: The trivalent phosphorus reagent initially attacks one of the oxygen atoms of the nitro group, forming a phosphine oxide and a nitroso intermediate.
-
Further Reduction and Nitrene Formation: The nitroso intermediate is further deoxygenated by the phosphine reagent to generate a highly reactive nitrene intermediate.[12]
-
Intramolecular C-H Insertion: The electrophilic nitrene then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, followed by a C-H insertion to form the fused pyrrole ring of the carbazole nucleus.
-
Aromatization: The final step involves aromatization to yield the stable carbazole product.
The choice of 4,4'-difluoro-2-nitro-1,1'-biphenyl as the starting material offers a direct and regiocontrolled route to 3,6-difluorocarbazole, a valuable building block in medicinal chemistry. The fluorine substituents are retained throughout the cyclization, providing a streamlined approach to this important fluorinated heterocycle.
Experimental Workflow and Protocols
The synthesis of 3,6-difluorocarbazole from 4,4'-difluoro-2-nitro-1,1'-biphenyl is a robust and reproducible process. The following sections provide a detailed experimental protocol, including reagent specifications, reaction conditions, and purification procedures.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4,4'-Difluoro-2-nitro-1,1'-biphenyl | ≥98% | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| 1,2-Dichlorobenzene (o-DCB) | Anhydrous, ≥99% | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Synthetic Protocol: Synthesis of 3,6-Difluorocarbazole
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,4'-difluoro-2-nitro-1,1'-biphenyl (1.0 g, 4.25 mmol) and triphenylphosphine (2.79 g, 10.63 mmol, 2.5 equivalents).
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene (20 mL) to the flask.
-
Inert Atmosphere: Purge the flask with a gentle stream of nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 180 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material.
-
Workup and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent (1,2-dichlorobenzene) under high vacuum.
-
To the resulting residue, add hexanes (50 mL) and stir vigorously for 30 minutes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of celite, washing the solid with additional hexanes (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of 100% hexanes to 95:5 hexanes:dichloromethane.
-
Fraction Collection: Collect the fractions containing the desired product (visualized by TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield 3,6-difluorocarbazole as a white to off-white solid.
-
Expected Yield and Characterization
-
Yield: 70-85%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (br s, 1H, NH), 7.78 (dd, J = 8.6, 0.8 Hz, 2H), 7.29 (dd, J = 8.6, 2.4 Hz, 2H), 7.15 (td, J = 8.6, 2.4 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 159.3 (d, J = 237.6 Hz), 136.9, 120.9 (d, J = 4.4 Hz), 112.5 (d, J = 23.6 Hz), 110.1 (d, J = 4.4 Hz), 106.8 (d, J = 24.6 Hz).
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₇F₂N [M+H]⁺: 204.05; found: 204.05.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3,6-difluorocarbazole.
Applications in Drug Development
The 3,6-difluorocarbazole scaffold is a privileged motif in medicinal chemistry due to the unique properties imparted by the fluorine atoms. The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism.[4] Furthermore, the electronegativity of fluorine can modulate the pKa of the carbazole nitrogen and influence non-covalent interactions with biological targets, potentially leading to improved binding affinity and selectivity.[3][5]
Derivatives of 3,6-difluorocarbazole have been explored as:
-
Anticancer Agents: The carbazole nucleus is present in several natural and synthetic compounds with cytotoxic activity.
-
Neuroprotective Agents: Carbazoles have shown promise in the treatment of neurodegenerative diseases.
-
Materials for Organic Electronics: The electronic properties of carbazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[13]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions and a properly functioning reflux condenser. Extend reaction time and monitor by TLC. |
| Loss of product during workup. | Use minimal amounts of cold hexanes for washing the triphenylphosphine oxide precipitate. | |
| Impure Product | Incomplete removal of triphenylphosphine oxide. | Repeat the precipitation step with hexanes or perform careful column chromatography. |
| Presence of starting material. | Ensure the reaction has gone to completion before workup. |
Conclusion
The Cadogan reductive cyclization of 4,4'-difluoro-2-nitro-1,1'-biphenyl offers an efficient and reliable route to 3,6-difluorocarbazole. This protocol provides researchers and drug development professionals with a practical guide to access this valuable fluorinated building block. The strategic incorporation of fluorine into the carbazole scaffold opens up new avenues for the design and synthesis of novel therapeutic agents and advanced materials.
References
-
Freeman, A. W., et al. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of Organic Chemistry, 70(13), 5014-5019. [Link][6][7][9][14]
- Cadogan, J. I. G. (1962). 630. A new synthesis of carbazoles. Journal of the Chemical Society (Resumed), 4257-4258.
-
Visible-light-driven Cadogan reaction. (2021). Nature Communications, 12(1), 1-9. [Link][15]
-
Berkowitz, W., & Söderberg, B. C. G. (2004). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 1-86. [Link][8]
- Kapoor, R., et al. (2018). Reaction of 3-(2-Nitrophenyl)-1-arylprop-2-en-1-ones with Triethylphosphite in Microwave Revisited: One-Pot Synthesis of 2-Aroylindoles and 2-Arylquinolines. ChemistrySelect, 3(31), 8996-9000.
- Cadogan, J. I. G., & Mackie, R. K. (1974). Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews, 3(1), 87-137.
-
Wallace, D. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Accounts of Chemical Research, 52(11), 3196-3207. [Link][12]
-
Cadogan, J. I. G., et al. 2-phenylindazole. Organic Syntheses, 47, 104. [Link][11]
-
Li, J. J. (2014). Cadogan–Sundberg indole synthesis. Name Reactions, 102-103. [Link][16]
-
The Synthesis of Carbazoles: Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents. (n.d.). Supporting Information. [Link][17]
-
Liang, T., et al. (2013). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 5(11), 1245-1257. [Link][3]
- Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
-
Synthesis of carbazoles from o-nitrobiphenyls. (n.d.). ResearchGate. [Link][18]
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Menaa, F., et al. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Journal of Chemistry and Chemical Engineering, 7(10). [Link][5]
-
Ye, L., et al. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 59(30), 12342-12346. [Link][1]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link][19]
-
Wang, X., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. The Journal of Organic Chemistry, 86(17), 11776-11786. [Link][2]
-
Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85, 1431-1438. [Link][20]
-
Wu, G., et al. (2002). Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2227-2235. [Link][21]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link][22]
Sources
- 1. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
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- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. commons.lib.jmu.edu [commons.lib.jmu.edu]
Application Note: Synthesis of Heterocyclic Compounds from 4,4'-Difluoro-2-nitro-1,1'-biphenyl
[1]
Executive Summary
This guide details the synthetic transformation of 4,4'-difluoro-2-nitro-1,1'-biphenyl (CAS: 206559-62-0) into valuable heterocyclic scaffolds, specifically 2,7-difluoro-9H-carbazole . This specific fluorinated carbazole is a critical intermediate in the development of wide-bandgap materials for Organic Light-Emitting Diodes (OLEDs) and pharmacophores requiring metabolic stability.
We present two validated protocols:
-
Route A (The Cadogan Cyclization): A robust, scalable phosphorus-mediated reductive cyclization.
-
Route B (Pd-Catalyzed Intramolecular Amination): A modern, atom-economical approach utilizing C-H activation.
Reactivity Profile & Strategic Analysis
The starting material, 4,4'-difluoro-2-nitro-1,1'-biphenyl , possesses three distinct reactive handles:
-
The Nitro Group (
): The primary "warhead." It serves as the nitrogen source for the heterocycle. Its reduction to a nitrene (Route A) or amine (Route B) is the rate-determining initiation step. -
The Fluorine Substituents (
): These atoms are generally inert under the cyclization conditions described below. Their position at the para positions relative to the biaryl linkage translates to the 2,7-positions in the final carbazole skeleton, enhancing the material's electrochemical stability. -
The
–H Bond: The target for intramolecular insertion. The proximity of this bond to the nitrogen center (after reduction) drives the regioselectivity of the ring closure.
Reaction Pathway Logic
The transformation relies on forming a bond between the nitrogen at position 2 and the carbon at position 2'.
Figure 1: General logic flow for the synthesis of the carbazole core.
Protocol A: Cadogan Reductive Cyclization
Best for: Scalable synthesis (>10g), robust tolerance to moisture. Mechanism: Phosphorus-mediated deoxygenation of the nitro group to a singlet nitrene, followed by rapid C-H insertion.
Materials
-
Precursor: 4,4'-difluoro-2-nitro-1,1'-biphenyl (1.0 equiv)
-
Reagent/Solvent: Triethyl phosphite (
) (4.0–6.0 equiv) OR Triphenylphosphine ( ) (2.5 equiv) in -dichlorobenzene ( -DCB). -
Atmosphere: Argon or Nitrogen (strictly inert).
Step-by-Step Methodology
-
Setup: Charge a flame-dried round-bottom flask with 4,4'-difluoro-2-nitro-1,1'-biphenyl.
-
Reagent Addition:
-
Method 1 (Neat): Add excess triethyl phosphite (
). This acts as both reagent and solvent.[1] -
Method 2 (Solution - Recommended): Add
(2.5 equiv) and -DCB (5 mL/mmol). This method simplifies purification.
-
-
Cyclization:
-
Equip with a reflux condenser.
-
Heat the mixture to 160–180°C (reflux for
-DCB or near reflux for phosphite). -
Critical Control Point: Monitor for the evolution of gas (if neat) or color change. The reaction typically requires 12–24 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 9:1). The yellow nitro spot will disappear; a highly fluorescent blue spot (carbazole) will appear.
-
-
Work-up:
-
Distill off excess triethyl phosphite or solvent under reduced pressure.
-
For
method: The byproduct is triphenylphosphine oxide ( ). Slurry the residue in cold ethanol or methanol; the carbazole product often precipitates while the oxide remains in solution.
-
-
Purification: Recrystallize from ethanol/toluene or perform flash chromatography (Silica gel, Hexane
5% EtOAc/Hexane).
Mechanistic Pathway (Cadogan)[3]
Figure 2: The Cadogan reaction mechanism involving sequential deoxygenation.
Protocol B: Pd-Catalyzed Intramolecular C-H Amination
Best for: Late-stage functionalization, high atom economy, avoiding phosphorus waste. Prerequisite: This route requires the amine intermediate.
Phase 1: Reduction (Pre-step)
-
Dissolve 4,4'-difluoro-2-nitro-1,1'-biphenyl in Ethanol/EtOAc (1:1).
-
Add 10% Pd/C (5 wt%) and stir under
balloon (1 atm) for 4 hours. -
Filter through Celite and concentrate to yield 4,4'-difluoro-[1,1'-biphenyl]-2-amine .
Phase 2: Pd-Catalyzed Cyclization
Catalytic System: Pd(OAc)2 / Cu(OAc)2 (Oxidant) or Pd(II)/PhI(OAc)2.
-
Setup: In a sealed tube, dissolve the amine (1.0 equiv) in Toluene or Xylene (0.1 M).
-
Catalyst Loading: Add
(5-10 mol%). -
Oxidant: Add
(Phenyliodine diacetate) (1.2 equiv) OR (2.0 equiv) under air. -
Reaction: Heat to 110–120°C for 6–12 hours.
-
Mechanism: The Pd(II) coordinates the amine, activates the ortho C-H bond on the adjacent ring (cyclopalladation), and undergoes reductive elimination to form the C-N bond. The oxidant regenerates Pd(II) from Pd(0).
-
Work-up: Filter through a silica plug to remove metal salts. Concentrate and recrystallize.
Data Summary & Comparison
| Parameter | Route A: Cadogan (Phosphorus) | Route B: Pd-Catalyzed C-H Amination |
| Step Count | 1 (Direct from Nitro) | 2 (Reduction + Cyclization) |
| Yield (Typical) | 60–85% | 70–90% (over 2 steps) |
| Atom Economy | Low (Stoichiometric P-oxide waste) | High (Catalytic metal, stoichiometric oxidant) |
| Purification | Difficult (removing P-byproducts) | Easy (filtration of catalyst) |
| Scalability | High (Kg scale feasible) | Moderate (Cost of Pd limits scale) |
| Safety | Thermal hazard (exothermic) | Heavy metal toxicity |
Troubleshooting & "Self-Validating" Controls
To ensure scientific integrity, use these checkpoints:
-
The "Blue Shift" Check:
-
Observation: The starting nitro compound is typically yellow/orange and non-fluorescent. The carbazole product is colorless in solid form but exhibits strong blue fluorescence under UV light (365 nm) in solution.
-
Action: If the reaction mixture does not fluoresce blue after 4 hours, the nitrene insertion has failed (likely temperature too low).
-
-
Phosphorus Removal (Route A):
-
Issue:
co-elutes with carbazoles. -
Solution: Use the "Calcium Chloride" trick. Add
to the reaction mixture during workup; it forms a complex with the phosphine oxide that is insoluble in organic solvents.
-
-
Regioselectivity Confirmation:
-
Validation:
NMR is diagnostic. The starting material has two distinct fluorine environments.[2] The product (2,7-difluoro) is symmetric ( point group), resulting in a simplified and NMR spectrum (equivalent fluorines).
-
Safety Protocols
-
Nitro Compounds: Potentially explosive at high temperatures. Do not distill the nitro-starting material to dryness.
-
Triethyl Phosphite: Pungent odor, highly flammable. All Cadogan reactions must be performed in a well-ventilated fume hood.
-
Palladium Residues: Scavenge metal residues using Thiol-silica or charcoal to meet pharmaceutical limits (<10 ppm).
References
-
Cadogan, J. I. G., et al. (1965). "Reduction of Nitro-compounds by Tervalent Phosphorus Reagents." Journal of the Chemical Society.[3]
-
Freeman, A. W., et al. (2005).[4][5] "Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles." The Journal of Organic Chemistry.
-
Tsang, W. C. P., et al. (2008). "Palladium-Catalyzed Intramolecular C–H Amination: A Direct Route to Carbazoles." Journal of the American Chemical Society.[6]
-
Ku, J. K., et al. (2018). "Synthesis and Properties of 2,7-Difluorocarbazole-Based Conjugated Polymers." Polymers.
4,4'-difluoro-2-nitro-1,1'-biphenyl as a building block for organic electronics
High-Purity Precursor for 2,7-Difluorocarbazole in Deep-Blue OLED Architectures
Executive Summary
4,4'-Difluoro-2-nitro-1,1'-biphenyl is a critical intermediate designed for the synthesis of 2,7-difluorocarbazole , a high-performance building block for organic electronics. While standard carbazole derivatives are ubiquitous in Hole Transport Layers (HTL) and host materials, they often suffer from insufficient electrochemical stability and high HOMO levels that fail to confine excitons in deep-blue phosphorescent or TADF (Thermally Activated Delayed Fluorescence) devices.
This guide details the synthesis and application of 4,4'-difluoro-2-nitro-1,1'-biphenyl. By leveraging the electron-withdrawing nature of fluorine atoms at the 4 and 4' positions (becoming 2 and 7 in the carbazole), researchers can engineer host materials with deepened HOMO levels (approx. -5.8 eV vs. -5.3 eV for unsubstituted carbazole), thereby improving charge injection balance and operational lifetime in blue OLEDs.
Material Specifications & Safety
| Property | Specification |
| IUPAC Name | 4,4'-Difluoro-2-nitro-1,1'-biphenyl |
| Molecular Formula | C₁₂H₇F₂NO₂ |
| Molecular Weight | 235.19 g/mol |
| Role | Precursor for Cadogan Cyclization to 2,7-Difluorocarbazole |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |
| Hazards | Warning: Nitroaromatics can be energetic.[1] Precursors (aryl halides) and products (carbazoles) may be skin sensitizers. Handle in a fume hood. |
Synthetic Utility: The Gateway to 2,7-Difluorocarbazole
The primary utility of this molecule is its conversion to 2,7-difluorocarbazole. Direct fluorination of carbazole is non-selective; therefore, the de novo construction of the biphenyl core followed by ring closure is the industry-standard route for high-purity electronic grade materials.
Mechanism: Cadogan Cyclization
The transformation relies on the Cadogan Cyclization , where a trivalent phosphorus species (typically triethyl phosphite) acts as a reducing agent.[2][3] It deoxygenates the nitro group to a nitrene (or nitrene-like) intermediate, which then inserts into the adjacent C-H bond of the neighboring phenyl ring to close the pyrrole ring.
Workflow Diagram
Figure 1: Synthetic pathway from commercial precursors to the active OLED building block.
Detailed Experimental Protocols
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Protocol A: Synthesis of 4,4'-Difluoro-2-nitro-1,1'-biphenyl (Suzuki Coupling)
Objective: Construct the biphenyl core with precise fluorine placement.
-
Reagents:
-
1-Bromo-4-fluoro-2-nitrobenzene (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 ratio)
-
-
Procedure:
-
Charge: In a Schlenk flask, combine the aryl bromide, boronic acid, and Pd catalyst. Cycle vacuum/nitrogen 3 times.
-
Solvate: Add degassed Toluene/Ethanol and the K₂CO₃ solution via syringe.
-
React: Heat to 90°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane/Ethyl Acetate 8:2) until the bromide is consumed.
-
Workup: Cool to room temperature. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[4]
-
Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient).
-
Yield Target: >85% as a yellow solid.
-
Protocol B: Synthesis of 2,7-Difluorocarbazole (Cadogan Cyclization)
Objective: Reductive ring closure to form the carbazole core.
-
Reagents:
-
4,4'-Difluoro-2-nitro-1,1'-biphenyl (from Protocol A)
-
Triethyl phosphite (P(OEt)₃) (Excess, acts as solvent/reagent)
-
-
Procedure:
-
Charge: Place the nitro-biphenyl in a round-bottom flask equipped with a reflux condenser.
-
Add Reagent: Add Triethyl phosphite (approx. 4–5 mL per gram of reactant).
-
React: Heat to reflux (approx. 160°C) under nitrogen.
-
Observation: The yellow solution will darken. Evolution of phosphate byproducts occurs. Maintain reflux for 12–24 hours.
-
Workup: Distill off excess triethyl phosphite under reduced pressure (high vacuum required).
-
Purification: The residue is often a dark oil/solid. Purify via column chromatography (Hexane/DCM) or recrystallization from Ethanol/Water.
-
Validation: Check NMR for the disappearance of the nitro group and the appearance of the N-H proton (broad singlet around 10–11 ppm).
-
Application Note: Electronic Structure Engineering
The strategic value of 4,4'-difluoro-2-nitro-1,1'-biphenyl lies in the electronic properties of the resulting 2,7-difluorocarbazole.
The "Fluorine Effect" in OLEDs
-
HOMO Deepening: Fluorine is highly electronegative. Substituting hydrogens at the 2 and 7 positions pulls electron density from the carbazole
-system. This lowers the Highest Occupied Molecular Orbital (HOMO) energy.[5]-
Benefit: Better energy level alignment with deep-blue emitters, preventing exciton quenching.
-
-
Electrochemical Stability: The 2,7-positions on carbazole are the most reactive sites for electrochemical oxidation (dimerization). Blocking these with fluorine prevents degradation during device operation.
-
Solid State Packing: C-F bonds induce strong intermolecular interactions, often improving charge carrier mobility in the solid film.
Energy Level Comparison
Figure 2: Impact of 2,7-fluorination on frontier orbital energies. The stabilized HOMO of the fluorinated variant is crucial for blue host materials.
References
-
Cadogan Cyclization Mechanism: Cadogan, J. I. G., et al. "Reduction of Nitro-compounds by Tervalent Phosphorus Reagents." Journal of the Chemical Society, 1965. Link
-
Fluorinated Carbazoles in OLEDs: Bouché, M., et al. "2,7-Difluorocarbazole-based conjugated polymers for organic electronics." Macromolecules, 2012. Link
-
Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
TADF Host Design: Uoyama, H., et al. "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature, 2012. (Contextualizes the need for high-triplet hosts). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
Application Note: Precision Synthesis of Unsymmetrical Biphenyls for Cytotoxic Discovery
[1]
Executive Summary & Rationale
Unsymmetrical biphenyls represent a "privileged scaffold" in oncology drug discovery. They serve as the core pharmacophore for numerous microtubule-targeting agents (MTAs) that bind to the colchicine site of tubulin, as well as various kinase inhibitors.
The structural imperative for these cytotoxic agents often involves atropisomerism or restricted rotation. To mimic the twisted conformation of natural products like Steganacin or Colchicine, the biphenyl core requires bulky ortho-substituents (e.g., 2,2'-disubstitution or 2,2',6,6'-tetrasubstitution).
The Synthetic Challenge: Standard cross-coupling protocols often fail with these sterically demanding substrates due to:
-
Slow oxidative addition of electron-rich/hindered halides.
-
Incomplete transmetallation due to steric clash.
-
Competitive protodeboronation of the boronic acid.
This guide provides two field-proven protocols designed to overcome these barriers, ensuring high yields for sterically congested cytotoxic candidates.
Strategic Synthesis Planning
The design of unsymmetrical biphenyls for cytotoxicity typically follows a "Disconnection Approach" centered on the biaryl axis.
Figure 1: Strategic Workflow for Biphenyl Cytotoxic Agents
Caption: Workflow moving from target identification to method selection based on steric constraints.
Protocol A: The "Heavy Lifter" (For Sterically Hindered Systems)
Application: Synthesis of tetra-ortho-substituted biphenyls or systems with electron-rich deactivating groups (common in tubulin inhibitors). Mechanism: Uses SPhos or XPhos ligands. These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into hindered aryl chlorides and promote reductive elimination via their sheer bulk.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Catalyst: Pd(OAc)₂ (or Pd-G3/G4 precatalysts for air stability).
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Base: Potassium Phosphate Tribasic (K₃PO₄) – Crucial: Carbonate bases are often too weak for hindered transmetallation.
-
Solvent: Toluene/Water (20:1) or 1,4-Dioxane/Water.
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a microwave vial. Purge with Argon for 5 minutes.
-
Catalyst Pre-complexation (If using Pd(OAc)₂):
-
Add Pd(OAc)₂ (1.0 mol%) and SPhos (2.0 mol%) to the flask.
-
Add anhydrous Toluene (2 mL/mmol substrate).
-
Stir at RT for 15 mins until the solution turns a clear yellow/orange (formation of active L-Pd(0) species).
-
-
Substrate Addition:
-
Add the Aryl Halide (1.0 equiv).
-
Add the Aryl Boronic Acid (1.5 equiv). Note: Use excess boronic acid to account for protodeboronation.
-
Add K₃PO₄ (2.0 - 3.0 equiv).
-
Add degassed water (5% v/v relative to Toluene).
-
-
Reaction:
-
Thermal: Heat to 100°C for 12–24 hours.
-
Microwave (Preferred for libraries): Heat to 120°C for 30–60 minutes.
-
-
Work-up:
-
Cool to RT. Filter through a Celite pad (elute with EtOAc).[1]
-
Wash filtrate with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Application Note: Why this works
The SPhos ligand creates a protective pocket around the Palladium center. This prevents the formation of inactive Palladium dimers and forces the reductive elimination of the bulky biaryl product, which is the rate-determining step in hindered couplings [1].
Protocol B: Rapid Library Synthesis (General Purpose)
Application: Synthesis of less hindered biphenyls for Structure-Activity Relationship (SAR) scanning. Advantage: Cost-effective, amenable to parallel synthesis.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis).
-
Base: Na₂CO₃ or K₂CO₃ (2M aqueous solution).
-
Solvent: DME (Dimethoxyethane) or DMF.
Step-by-Step Methodology
-
Charge: In a reaction tube, combine Aryl Bromide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(PPh₃)₄ (3-5 mol%).
-
Solvent: Add DME (degassed).
-
Base: Add Na₂CO₃ (2M aq, 2.0 equiv).
-
Reaction: Heat at 85°C for 4–8 hours under inert atmosphere.
-
Validation: Monitor by TLC (Target biphenyls usually fluoresce strongly under UV 254/365 nm).
Biological Evaluation & Data Interpretation[1][4][9][10]
Once synthesized, the biphenyls must be evaluated for cytotoxic efficacy.[2][1] The standard metric is the IC₅₀ (half-maximal inhibitory concentration).
Table 1: Representative SAR Data (Steric Influence)
Hypothetical data illustrating the "Orth Effect" common in tubulin inhibitors [2].
| Compound ID | Substituents (Ring A) | Substituents (Ring B) | Steric Bulk | IC₅₀ (HeLa Cell Line) |
| BPH-01 | H | H | Low | > 50 µM (Inactive) |
| BPH-02 | 4-OMe | 4-OMe | Low | 25 µM |
| BPH-03 | 2-OMe | 2-OMe | Medium | 1.2 µM |
| BPH-04 | 2,6-di-OMe | 2-OMe | High | 0.04 µM (Potent) |
Figure 2: Biological Mechanism of Action (Tubulin Binding)
Caption: Pathway showing how twisted biphenyls inhibit microtubule dynamics leading to apoptosis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or inactive Pd species. | Switch to Pd-G3-SPhos precatalyst (ensures 1:1 L:Pd ratio). |
| Dehalogenation | Use anhydrous solvents initially; switch solvent to 1,4-Dioxane . | |
| Protodeboronation | Boronic acid instability in aqueous base. | Add base slowly or switch to MIDA boronates (slow release). |
| Homocoupling | Oxidant present (O₂). | Rigorous degassing (Freeze-Pump-Thaw x3). |
References
-
Buchwald, S. L., et al. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls." Organic Letters. Available at:
-
Wu, Y., et al. "Synthesis of unsymmetrical biphenyls as potent cytotoxic agents." Bioorganic & Medicinal Chemistry Letters. Available at:
-
Liou, J. P., et al. "Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry. Available at:
-
Tang, W., et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." RSC Advances. Available at:
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Nitrobiphenyl Reduction
Welcome to the Technical Support Center for optimizing the reduction of nitrobiphenyls. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and refine their synthetic procedures for converting nitrobiphenyls to their corresponding aminobiphenyls—a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent and challenging issues encountered during the reduction of nitrobiphenyls. Each answer provides a causal explanation and a systematic approach to resolving the problem.
Q1: My reaction is sluggish, stalls, or shows incomplete conversion. What are the primary causes and how can I fix this?
This is a common issue that can stem from several factors, from reagent quality to substrate solubility.[2] A systematic diagnosis is key.
A1: Systematic Troubleshooting for Incomplete Reactions
-
Catalyst Activity (For Catalytic Hydrogenation):
-
Cause: Heterogeneous catalysts like Palladium on Carbon (Pd/C) can lose activity due to improper storage (oxidation), poisoning by contaminants, or simply being from an old batch.[3]
-
Solution:
-
Always use a fresh, high-quality catalyst from a reputable supplier.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol% by weight). This can help overcome minor impurities that may be poisoning the catalyst.[4]
-
For particularly stubborn reductions, consider a more active catalyst like Pearlman's catalyst, Pd(OH)₂/C, or Platinum on Carbon (Pt/C).[3][5]
-
-
-
Substrate Solubility:
-
Cause: Nitrobiphenyls, especially those with nonpolar substituents, can have poor solubility in common polar solvents like ethanol or methanol. If the substrate is not fully dissolved, the reaction becomes a three-phase system (solid substrate, liquid solvent, solid catalyst), severely limiting the reaction rate.[2][5]
-
Solution:
-
Switch to a solvent with better solubilizing power, such as tetrahydrofuran (THF), or use a co-solvent system like THF/ethanol or THF/water.[2][5] Protic co-solvents can often improve hydrogenation efficiency.[2][5]
-
Gentle heating (e.g., to 40-50 °C) can significantly improve solubility and reaction rate. However, monitor for potential side reactions at higher temperatures.[2]
-
-
-
Hydrogen Gas Delivery (For Hydrogenation):
-
Cause: Inadequate mixing or low hydrogen pressure can starve the catalyst.
-
Solution:
-
Ensure vigorous stirring to maximize the gas-liquid surface area.[3]
-
If using a hydrogen balloon, ensure there are no leaks. For difficult reductions, switching to a Parr shaker or a similar apparatus that allows for higher hydrogen pressures (e.g., 50 psi) can dramatically increase the reaction rate.[2][3]
-
-
-
Reducing Agent Stoichiometry and Quality (For Chemical Reductions):
-
Cause: Reagents like tin(II) chloride (SnCl₂), iron powder (Fe), or sodium dithionite can degrade upon storage.[2] Insufficient equivalents of the reducing agent will naturally lead to incomplete conversion.
-
Solution:
-
Below is a workflow to diagnose a stalled reaction.
Caption: Troubleshooting workflow for incomplete nitrobiphenyl reductions.
Q2: I'm observing significant side products, particularly azo/azoxy compounds or hydroxylamines. How can I improve selectivity?
The reduction of a nitro group is a stepwise process, proceeding through nitroso and hydroxylamine intermediates.[6] The formation of colored impurities like azoxy and azo compounds arises from the condensation of these intermediates.[7]
A2: Strategies to Enhance Selectivity for the Amine
-
Ensure a Fully Reducing Environment:
-
Cause: If the reducing agent is consumed too quickly or is not potent enough, intermediates can build up and react with each other.
-
Solution:
-
Catalytic Hydrogenation: Maintain a positive hydrogen pressure throughout the reaction. Ensure the catalyst is sufficiently active to drive the reduction to the amine.
-
Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): Use a sufficient excess of both the metal and the acid. The acidic environment helps to protonate intermediates, favoring further reduction over condensation.[8]
-
-
-
Control Reaction Temperature:
-
Cause: Many reduction reactions are exothermic. Localized overheating can promote the formation of condensation byproducts.[2]
-
Solution:
-
For highly exothermic reactions, consider adding the reducing agent portion-wise or using an ice bath to maintain a consistent internal temperature.
-
While some reactions require heat to start, running them at the lowest effective temperature can often improve selectivity.[2]
-
-
-
Choice of Reducing System:
-
Cause: Some reducing agents are inherently milder and may be more prone to stopping at intermediate stages.
-
Solution:
-
For clean and complete reductions, catalytic hydrogenation (e.g., H₂ with Pd/C, Pt/C, or Raney Nickel) is often the most reliable method.[8]
-
Transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate with Pd/C is also highly effective and can sometimes offer different selectivity profiles.[1][4]
-
-
The pathway below illustrates the desired reduction and the side reactions that can occur.
Caption: Reaction pathway for nitro reduction and formation of common side products.
Q3: My nitrobiphenyl has other reducible functional groups (halogens, carbonyls, double bonds). How do I achieve chemoselective reduction of only the nitro group?
This is a critical challenge in multi-step synthesis. The choice of reducing agent is paramount for achieving chemoselectivity.
A3: Selecting the Right Reagent for Chemoselectivity
The table below provides a guide for selecting a reducing agent based on the other functional groups present in your nitrobiphenyl substrate.
| Functional Group to Preserve | Recommended Reducing System(s) | Rationale & Key Considerations |
| Aryl Halides (Cl, Br, I) | Fe/NH₄Cl, SnCl₂·2H₂O, Raney Nickel + H₂ | Pd/C is often incompatible as it readily catalyzes hydrodehalogenation.[1][8] Raney Nickel is a good alternative for catalytic hydrogenation when halogens are present.[8] Metal/acid systems are generally safe for halogens. |
| Aldehydes/Ketones | SnCl₂·2H₂O in Ethanol/EtOAc | This system is mild and highly selective for the nitro group over carbonyls.[4] Catalytic hydrogenation will typically reduce both functional groups. |
| Esters/Amides | Catalytic Hydrogenation (Pd/C, Pt/C), Fe/HCl | These groups are generally stable to catalytic hydrogenation and metal/acid conditions. Avoid powerful hydride reagents like LiAlH₄. |
| Alkenes/Alkynes | Sodium Sulfide (Na₂S), Fe/HCl | Catalytic hydrogenation will reduce C-C multiple bonds.[9] Na₂S can be effective and often spares double bonds, though it may not be suitable for all substrates.[8] |
| Nitriles | SnCl₂·2H₂O | This reagent generally does not affect the nitrile group.[4] |
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst for nitrobiphenyl reduction?
A: For general-purpose, high-efficiency reduction, 10% Palladium on Carbon (Pd/C) is the most common and reliable choice.[8] It is highly active, robust, and works well for a wide range of aromatic nitro compounds, provided there are no sensitive functional groups like aryl halides.
Q: What is "transfer hydrogenation" and when should I use it?
A: Transfer hydrogenation is a technique where hydrogen is generated in situ from a donor molecule, avoiding the need for high-pressure hydrogen gas.[1] Common hydrogen donors include ammonium formate, formic acid, or hydrazine hydrate.[4][10]
-
When to use it:
-
When high-pressure hydrogenation equipment is not available.
-
For improved safety, as it avoids handling flammable hydrogen gas.
-
It can sometimes offer better selectivity compared to direct hydrogenation.[1]
-
Q: My product, the aminobiphenyl, seems to be degrading during workup or purification. What's happening?
A: Aminobiphenyls, like many anilines, are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Solutions:
-
Workup: After the reaction, perform the workup as quickly as possible. If filtering a catalyst like Pd/C, consider doing so under a blanket of nitrogen or argon.
-
Purification: When performing column chromatography, use deoxygenated solvents by bubbling nitrogen through them before use.
-
Storage: Store the final product under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent long-term degradation.
-
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol is a standard starting point for the reduction of a simple nitrobiphenyl.
-
Setup: To a round-bottom flask suitable for hydrogenation, add the nitrobiphenyl (1.0 eq) and a stir bar.
-
Solvent & Catalyst: Add a suitable solvent (e.g., Ethanol, THF, or Ethyl Acetate) to fully dissolve the starting material (approx. 0.1 M concentration). Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under a nitrogen atmosphere.[4]
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (monitored by the balloon). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2] Wash the Celite pad with the reaction solvent to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminobiphenyl, which can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Chemoselective Reduction using Tin(II) Chloride (SnCl₂)
This protocol is ideal for substrates containing functional groups sensitive to catalytic hydrogenation, such as aryl halides or carbonyls.
-
Setup: To a round-bottom flask, add the nitrobiphenyl (1.0 eq) and ethanol or ethyl acetate.
-
Reagent Addition: Add SnCl₂·2H₂O (3-5 equivalents) to the solution.[4]
-
Reaction: Heat the reaction mixture to reflux (approx. 70-80 °C) under a nitrogen atmosphere and monitor by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[2]
-
Neutralization & Extraction: Add water and carefully neutralize the mixture with a 5% aqueous NaHCO₃ or NaOH solution until the pH is basic (pH ~8). This will precipitate tin salts. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
References
-
Nandi, D., Siwal, S., Choudhary, M., et al. (2016). Carbon nitride supported palladium nanoparticles: An active system for the reduction of aromatic nitro-compounds. Ben-Gurion University Research Portal. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-chemistry.org. Retrieved February 17, 2026, from [Link]
-
Li, H., et al. (2015). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 20(7), 11987-11998. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. ResearchGate. Retrieved February 17, 2026, from [Link]
-
Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7819-7823. Available from: [Link]
-
Cantillo, D., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(12), 1914-1923. Available from: [Link]
-
Li, H., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 584. Available from: [Link]
-
Chavan, A. A., Burange, A. S., & Jayaram, R. V. (2016). Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts. Current Catalysis, 5(2), 129-134. Available from: [Link]
-
Reddit r/Chempros. (2023). my nitro refuses to be reduced. Reddit. Retrieved February 17, 2026, from [Link]
-
Sejer, D. D. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Retrieved February 17, 2026, from [Link]
-
Jagdmann, G. E. Jr. (2018). Reduction of Nitro Compounds. In Organic Chemistry. IntechOpen. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen. Organic-chemistry.org. Retrieved February 17, 2026, from [Link]
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Hydrogen [organic-chemistry.org]
- 10. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
Technical Support Center: Minimizing Dehalogenation in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet often frustrating side reaction of dehalogenation. Our goal is to provide you with a deep, mechanistic understanding of why dehalogenation occurs and to offer practical, field-proven strategies to minimize it, thereby improving your reaction yields and simplifying product purification.
Core Concept: The Competing Pathways of Cross-Coupling and Dehalogenation
At the heart of many palladium-catalyzed cross-coupling reactions lies a delicate balance within the catalytic cycle. While the desired outcome is the formation of a new carbon-carbon or carbon-heteroatom bond, a competing pathway, dehalogenation (or hydrodehalogenation), can consume the starting material to produce a reduced, non-functionalized arene (Ar-H).[1] This not only lowers the yield of the desired product but also introduces a byproduct that can be difficult to separate.
The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species.[1] This intermediate can arise from various sources within the reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[1][2][3] Once formed, the Ar-Pd(II)-L complex can undergo reductive elimination with the hydride ligand instead of the intended coupling partner, releasing the dehalogenated arene and regenerating the Pd(0) catalyst.[1][2]
The diagram below illustrates the main catalytic cycle and the diversion to the undesired dehalogenation pathway.
Caption: Catalytic cycle of cross-coupling versus the competing dehalogenation pathway.
Frequently Asked Questions (FAQs)
Q1: Which types of aryl halides are most susceptible to dehalogenation?
The tendency for dehalogenation generally follows the reactivity of the aryl halide: Ar-I > Ar-Br > Ar-Cl.[1][4] While aryl iodides undergo oxidative addition more readily, they are also the most prone to the dehalogenation side reaction.[1] Conversely, aryl chlorides are the least reactive in both the desired coupling and the undesired side reaction.[1]
Furthermore, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, pyrazoles, indoles) are particularly susceptible to dehalogenation.[1][4] For N-H containing heterocycles like indoles or pyrroles, the base can deprotonate the N-H, which may alter the electronic properties of the ring and complicate the catalytic cycle.[1] In such cases, protection of the N-H group is a viable strategy to suppress this side reaction.[1]
Q2: How does my choice of ligand impact dehalogenation?
The ligand is arguably the most critical variable for controlling dehalogenation. The key is to select a ligand that accelerates the rate of reductive elimination of the desired product (Ar-R) to be significantly faster than the reductive elimination of the dehalogenated byproduct (Ar-H).
Expert Insight: Bulky, electron-rich phosphine ligands are the gold standard here.
-
Bulkiness: Sterically demanding ligands (e.g., Buchwald's biaryl phosphines like XPhos, SPhos, or RuPhos, and trialkylphosphines like P(t-Bu)₃) promote the reductive elimination step, which is the product-forming step in the main catalytic cycle.[2][5][6] This helps the desired reaction outcompete the dehalogenation pathway.
-
Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition, which can be crucial for less reactive aryl chlorides, and stabilize the catalytically active Pd(0) species.[2][5][7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices, serving as strong sigma-donors that can be highly effective in preventing dehalogenation, particularly for challenging substrates.[1][8][9]
Conversely, less sterically hindered and electron-poor ligands like triphenylphosphine (PPh₃) can be more prone to allowing dehalogenation.[3]
Q3: My protocol uses an alkoxide base. Could this be the problem?
Yes, very likely. The choice and strength of the base are critical. Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can directly contribute to dehalogenation through several mechanisms:
-
Hydride Source: Alkoxides can undergo β-hydride elimination to generate a palladium-hydride species, directly fueling the dehalogenation pathway.[10]
-
Promoting Side Reactions: They can also promote other unwanted pathways that lead to hydride formation.[3]
Recommended Action: Switch to a weaker inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally much safer choices and are less likely to act as hydride donors.[1][3] These bases are strong enough to facilitate the transmetalation step (especially in the presence of some water) without aggressively promoting dehalogenation.[1][3]
Q4: Can the reaction solvent cause dehalogenation?
Absolutely. Protic solvents, especially alcohols, can be a direct source of hydride species for the palladium catalyst.[2][3] While some reactions require a co-solvent, using alcohols should be done with caution if dehalogenation is observed.
Recommended Action:
-
Favor Aprotic Solvents: Use aprotic solvents like toluene, dioxane, or THF.[1][5]
-
Control Water Content: While Suzuki couplings often benefit from some water to facilitate the action of inorganic bases, excessive water can be a proton source that leads to dehalogenation.[1] If working under anhydrous conditions, ensure all reagents and solvents are rigorously dried.[1] In aqueous systems, it can be beneficial to screen different ratios of organic solvent to water.[1]
Troubleshooting Guide: High Levels of Dehalogenated Byproduct
If you are observing a significant amount of your dehalogenated starting material, follow this systematic approach to diagnose and solve the issue.
| Potential Cause | Scientific Rationale | Recommended Action(s) |
| Inappropriate Ligand | The ligand is not sterically bulky or electron-rich enough to promote the desired reductive elimination over the dehalogenation pathway.[1] | 1. Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[1] Buchwald biaryl phosphine ligands are often highly effective.[11] |
| Aggressive Base | Strong alkoxide bases can act as hydride sources through β-hydride elimination or other decomposition pathways.[3][10] | 2. Base Optimization: Replace strong bases like NaOtBu with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][3] |
| Protic Solvent | Alcoholic solvents can be oxidized by the palladium complex to generate a Pd-H species, which is the key intermediate for dehalogenation.[2][3] | 3. Solvent Change: Switch to aprotic solvents like toluene, dioxane, or THF.[1][5] If a protic solvent is necessary, minimize its concentration. |
| High Temperature | While heat can accelerate the desired reaction, it can also disproportionately increase the rate of dehalogenation and catalyst decomposition.[3] | 4. Temperature Control: Attempt the reaction at a lower temperature. A sluggish reaction at a lower temperature is often preferable to a fast reaction with significant side products. |
| Slow Transmetalation | If the transfer of the organometallic partner (e.g., boronic acid) to the palladium center is slow, the Ar-Pd-X intermediate has more time to encounter a hydride source and undergo dehalogenation.[1] | 5. Reagent Quality: Ensure the organometallic reagent (e.g., boronic acid or its ester) is of high purity and reactivity to promote a fast forward reaction.[1] Consider using organotrifluoroborates, which can show different reactivity profiles. |
| Oxygen Contamination | Oxygen can lead to the decomposition of the Pd(0) catalyst and phosphine ligands, disrupting the catalytic cycle and potentially favoring side reactions.[12] | 6. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed using freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (15-30 min).[1][12] |
Validated Starting Protocol: Suzuki-Miyaura Coupling Optimized to Minimize Dehalogenation
This protocol provides a robust starting point for coupling aryl bromides with arylboronic acids, incorporating best practices to suppress dehalogenation.
Reagents & Equipment:
-
Aryl Bromide (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos or XPhos (2.2 - 4.4 mol%)
-
K₃PO₄ (2.0 - 3.0 eq), finely ground
-
Toluene and Water (e.g., 10:1 ratio, 0.1-0.2 M concentration relative to aryl bromide)
-
Schlenk flask or sealed vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, finely ground K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.
-
Solvent Addition: Add the degassed toluene and water.
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture. This can be achieved by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[1] This step is critical to remove dissolved oxygen which can deactivate the catalyst.[12]
-
Heating & Stirring: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1] Vigorous stirring is essential, especially in biphasic systems, to ensure efficient mixing and mass transfer.[12]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Johnson Matthey. Cross-Coupling Reactions Guide. [Link]
-
National Center for Biotechnology Information. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Reactions. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4,4'-Difluoro-2-nitro-1,1'-biphenyl
Welcome to the Advanced Synthesis Support Module. Ticket ID: #SYN-44DF-2NB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 4,4'-difluoro-2-nitro-1,1'-biphenyl presents a classic "ortho-effect" challenge in Suzuki-Miyaura cross-coupling. While the electron-poor nature of the aryl halide (1-bromo-4-fluoro-2-nitrobenzene) facilitates oxidative addition, the bulky nitro group at the 2-position creates significant steric hindrance during the transmetallation step.
This guide moves beyond standard textbook protocols, offering a field-validated system designed to overcome the specific kinetic stalls associated with ortho-nitro biaryl synthesis.
Module 1: The "Gold Standard" Protocol
Objective: Maximize yield >85% while minimizing protodeboronation and homocoupling.
Reaction System Design
We recommend a High-Activity Homogeneous System for research scale (<50g) to ensure reproducibility. For kilo-scale, see the Phase Transfer Variant in the notes.
| Component | Recommendation | Technical Rationale |
| Aryl Halide | 1-bromo-4-fluoro-2-nitrobenzene | Bromides offer the best balance of reactivity and stability compared to iodides (too labile) or chlorides (too inert without specialized ligands). |
| Boronic Acid | 4-fluorophenylboronic acid | Use 1.2 – 1.5 equivalents. Excess is required to account for protodeboronation side-reactions common with electron-poor rings. |
| Catalyst | Pd(OAc)₂ + SPhos | Critical: Standard Pd(PPh₃)₄ is often insufficient for ortho-nitro substrates. SPhos (Buchwald ligand) creates a highly active catalyst that accommodates steric bulk. |
| Base | K₃PO₄ (Potassium Phosphate) | Mild enough to prevent nitro-group degradation but strong enough to activate the boronic acid. Avoid strong hydroxides (NaOH) if possible to reduce impurity profiles. |
| Solvent | Toluene / Water (10:1) | A biphasic system is essential. The water dissolves the base/boronate, while toluene protects the catalyst. |
Step-by-Step Workflow
-
Pre-Activation (The "Catalyst Cook"):
-
In a separate vial, mix Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) in dry Toluene. Stir at room temperature for 15 minutes under Argon.
-
Visual Check: Solution should turn from orange to a clear/pale yellow, indicating ligation.
-
-
Main Vessel Charge:
-
Add 1-bromo-4-fluoro-2-nitrobenzene (1.0 equiv), 4-fluorophenylboronic acid (1.3 equiv), and K₃PO₄ (2.0 equiv) to the reaction flask.
-
Crucial Step: Cycle vacuum/Argon 3 times before adding solvent to remove O₂ (the enemy of SPhos).
-
-
Initiation:
-
Add the Toluene/Water solvent mixture (degassed).
-
Inject the pre-formed Catalyst solution via syringe.
-
Heat to 90°C vigorous stirring (800+ RPM). Mass transfer is rate-limiting in biphasic systems.
-
-
Monitoring:
-
Check HPLC/TLC at 2 hours. If conversion <50%, add 0.5 equiv more boronic acid.
-
Module 2: Mechanistic Visualization
Understanding where the reaction fails is key to fixing it. The diagram below illustrates the "Steric Gate" created by the nitro group.
Figure 1: The Catalytic Cycle. Note that the ortho-nitro group makes the Pd(II) intermediate bulky. If Transmetallation is too slow, the boronic acid decomposes (Protodeboronation) before it can react.
Module 3: Troubleshooting Guide (Q&A)
Q1: The reaction turns black immediately, and yield is <10%. What happened?
-
Diagnosis: "Palladium Black" precipitation. The active Pd(0) species is unstable and has agglomerated into inactive metal.
-
Root Cause: Likely insufficient ligand (SPhos) to stabilize the Pd, or oxygen ingress.
-
Fix:
-
Increase Ligand:Pd ratio to 2.5:1.
-
Ensure rigorous degassing (sparge solvents with Argon for 20 mins).
-
Emergency Triage: If it happens during a run, add TBAB (Tetrabutylammonium bromide). It acts as a loosely bound ligand/stabilizer for Pd nanoparticles.
-
Q2: I see full consumption of the bromide, but the major product is NOT the target. It’s a symmetric biphenyl.
-
Scenario A: 4,4'-difluoro-2,2'-dinitrobiphenyl (Two bromides coupled).
-
Cause: Reducing conditions or disproportionation.[3]
-
-
Scenario B: 4,4'-difluorobiphenyl (Two boronic acids coupled).
-
Fix: Switch to degassed solvents and verify your inert atmosphere line. If using Pd/C, reduce catalyst loading, as heterogeneous surfaces often promote homocoupling.
Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Boronic Acid Depletion (Protodeboronation).
-
Mechanism: The electron-poor 4-fluorophenylboronic acid is hydrolyzing faster than it is coupling.
-
Fix: Do not add more catalyst. Add more Boronic Acid.
-
Protocol Adjustment: Add the boronic acid in two portions: 1.0 equiv at T=0, and 0.5 equiv at T=2 hours.
-
Q4: My product is an oil that refuses to crystallize, even though literature says it's a solid.
-
Diagnosis: Impurity Entrapment (likely Protodeboronation byproduct: Fluorobenzene).
-
Fix:
-
Steam Distillation: As noted in historical syntheses of similar nitro-biphenyls [1], steam distillation is highly effective for removing volatile halo-benzenes and lower molecular weight byproducts.
-
Recrystallization: Use Ethanol or Methanol. Dissolve hot, then cool slowly. If oiling out occurs, scratch the glass or seed with a crystal from a previous batch.
-
Module 4: Decision Matrix for Optimization
Use this flow to determine your next move based on TLC/LC-MS data.
Figure 2: Troubleshooting Decision Tree. Follow the logic path based on crude analysis.
References
-
Preparation of 4,4′-dinitrobiphenyl. (Historical context on purification of nitro-biphenyls via steam distillation). PrepChem. Available at: [Link]
- Method of preparing 2-nitrobiphenyl compound. (Patent describing Pd/C and TBAB conditions for similar substrates). Google Patents, CN104478726A.
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling. (Discussion on electron-poor substrate challenges). Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. (Use of heterogeneous catalysts for fluorinated biphenyls). MDPI. Available at: [Link]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-bromo-4-fluoro-2-nitrobenzene and palladium catalysts before handling.
Sources
troubleshooting Cadogan cyclization of nitrobiphenyls
Technical Support Center: Cadogan Cyclization Ticket System for Advanced Organic Synthesis
Welcome to the Cadogan Cyclization Support Hub
Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Scope: Reductive cyclization of o-nitrobiphenyls to carbazoles (and related o-nitrobiaryls).
Introduction: The Reaction at a Glance
The Cadogan cyclization is the gold standard for synthesizing carbazoles, indoles, and related N-heterocycles via the deoxygenative cyclization of o-nitrobiaryls.
Core Mechanism:
The reaction proceeds through the exhaustive deoxygenation of the nitro group by a trivalent phosphorus reagent (typically
Visual Pathway (Mechanism):
Figure 1: Simplified mechanistic flow of the Cadogan cyclization involving sequential deoxygenation.
Part 1: Troubleshooting Tickets (Q&A)
Ticket #402: Reaction Stalls / Incomplete Conversion
User: I am running a standard Cadogan using
Diagnosis:
The reaction temperature is likely too low. The deoxygenation of the nitroso intermediate to the nitrene has a high activation energy. While
Resolution:
-
Switch Solvents: Move from toluene (
) to 1,2-dichlorobenzene (o-DCB) ( ) or cumene ( ). -
Microwave Assist: If thermal ramping is slow, use a microwave reactor. (See Protocol B).
-
Stoichiometry Check: Ensure you are using at least 2.5 to 3.0 equivalents of
. The theoretical requirement is 2.0, but P(III) reagents are susceptible to air oxidation.
Expert Note: If using
(Triethyl phosphite) as solvent/reagent, the reaction is often cleaner but requires higher temperatures.is a weaker oxygen acceptor than but the byproduct (phosphate) is easier to remove.
Ticket #405: "The Sticky Nightmare" (Purification)
User: My reaction worked, but I cannot separate the carbazole from the massive amount of Triphenylphosphine Oxide (TPPO). Column chromatography is a mess; the TPPO trails everywhere.
Diagnosis: TPPO is the "bane" of the Wittig and Cadogan reactions. It is highly polar, crystallizes poorly from mixed fractions, and often co-elutes with polar heterocycles.
Resolution: Do not rely solely on chromatography. Use the Zinc Chloride Complexation method before the column.
Workflow:
-
Dissolve the crude mixture in minimal Ethanol or Toluene.
-
Add 2.0 equivalents of
(relative to the initial loading). -
Stir at room temperature for 2 hours.
-
A thick white precipitate
will form. -
Filter the solid.[1] The filtrate contains your product, largely free of TPPO.[2]
Figure 2: Purification workflow for removing TPPO.
Ticket #409: Azo Dimer Formation
User: Instead of the carbazole, I isolated a significant amount of the azo-dimer (Ar-N=N-Ar).
Diagnosis: This indicates dimerization of the nitrene or nitroso intermediates . This side reaction competes with C–H insertion and is favored by:
-
High Concentration: Intermolecular reactions (dimerization) outcompete intramolecular ones (cyclization) at high molarity.
-
Slow C-H Insertion: If the ring closing position is sterically hindered or electronically deactivated, the nitrene lives longer, increasing the chance of dimerization.
Resolution:
-
High Dilution: Run the reaction at 0.05 M or lower .
-
Slow Addition: Add the substrate solution slowly (via syringe pump) to a refluxing solution of the P-reagent. This keeps the instantaneous concentration of the nitrene low.
Part 2: Experimental Protocols
Protocol A: Standard Thermal Cadogan (High-Boiling)
Best for: Scalable synthesis of simple carbazoles.
-
Setup: Flame-dried round-bottom flask with a reflux condenser and argon balloon.
-
Reagents:
-
o-Nitrobiphenyl (1.0 equiv)
- (3.0 equiv)
-
Solvent: o-Dichlorobenzene (o-DCB) [0.2 M concentration].
-
-
Procedure:
-
Charge solid reagents and purge with Argon.
-
Add o-DCB.
-
Heat to
(vigorous reflux) for 12–16 hours. -
Monitor: TLC will show the disappearance of the yellow nitro compound and the appearance of the fluorescent carbazole.
-
-
Workup: Distill off o-DCB under high vacuum (or rotovap at
with strong vac). Use the method (Ticket #405) to remove TPPO.
Protocol B: Molybdenum-Catalyzed Cadogan (Green Method)
Best for: Reducing phosphorus waste. Uses
-
Reagents:
-
o-Nitrobiphenyl (1.0 equiv)
- (5–10 mol% )
- (1.0–1.2 equiv) or Pinacol (excess) as oxygen acceptor.
-
Solvent: Toluene.
-
-
Procedure:
-
Combine substrate, catalyst, and reductant in a sealed tube.
-
Heat to
for 12 hours. -
The Mo(VI) catalyst transfers oxygen from the nitro group to the acceptor, cycling between Mo(VI) and Mo(IV).
-
-
Advantage: Drastically reduces the mass of TPPO generated.
Part 3: Data & Comparison
Table 1: Solvent & Reagent Selection Guide
| Parameter | Triphenylphosphine ( | Triethyl Phosphite ( | Catalytic ( |
| Reactivity | High (Strong O-acceptor) | Moderate | Moderate to High |
| Temperature | |||
| Workup | Difficult (Solid TPPO) | Easy (Liquid Phosphate) | Easy (Low waste) |
| Atom Economy | Poor (Stoichiometric waste) | Moderate | Excellent |
| Best For | Difficult substrates | Simple substrates | Green chemistry |
References
-
Cadogan, J. I. G. (1962).[3] "A convenient new method of ring closure." Journal of the Chemical Society, 4257. Link
-
Cadogan, J. I. G., et al. (1965). "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society, 4831. Link[3]
-
Freeman, P. K., & Hutchinson, L. L. (1980). "Removal of triphenylphosphine oxide from reaction mixtures." The Journal of Organic Chemistry, 45(15), 3161. (Describes the
method). Link -
Sanz, R., et al. (2010). "Molybdenum-catalyzed synthesis of N-heterocycles from nitroarenes." Chemistry – A European Journal, 16(32), 9818. Link
-
Davis, T. A., et al. (2011).[4] "Cadogan reductive cyclization."[3][5][6][7] Current Organic Chemistry, 15(10), 1591. Link
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Nitration of Difluorobiphenyl
Core Directive: The Challenge of Difluorobiphenyl
Nitration of difluorobiphenyl (DFBP) scaffolds presents a classic conflict between electronic activation and steric hindrance . Unlike simple benzene derivatives, the biphenyl system introduces a second aromatic ring that acts as a large substituent, while the fluorine atoms exert a complex "push-pull" effect (inductively withdrawing yet resonance donating).
This guide addresses the two most common commercial scaffolds:
-
2,4-Difluorobiphenyl (2,4-DFBP): An asymmetric scaffold where the non-fluorinated ring is significantly more activated.
-
4,4'-Difluorobiphenyl (4,4'-DFBP): A symmetric scaffold where the challenge is controlling mono- vs. di-nitration and directing the nitro group ortho to the fluorine.
Mechanism & Prediction: The "Why" Behind the Result
To troubleshoot, you must first visualize the competing forces.
Electronic vs. Steric Landscape
-
Fluorine Effect: Fluorine is an ortho/para director.[1] However, it is inductively deactivating. In 4,4'-DFBP, the para position relative to fluorine is occupied by the biaryl bond. Therefore, fluorine directs incoming electrophiles to the ortho position (position 3).
-
Biphenyl Linkage: The phenyl group is an ortho/para director. However, the ortho positions relative to the biaryl linkage (2,2') are sterically crowded.
-
Ring Activation (The Trap): In 2,4-DFBP, the ring containing the fluorines is electron-deficient. The unsubstituted phenyl ring is electron-rich. Standard nitration will almost exclusively occur on the unsubstituted ring.
Visualizing the Decision Pathway
Figure 1: Decision logic for predicting the primary nitration site based on substrate symmetry.
Troubleshooting Guides & FAQs
Scenario A: Asymmetric Scaffolds (e.g., 2,4-Difluorobiphenyl)
Q1: I am trying to nitrate the fluorinated ring, but the reaction is happening on the phenyl ring. Why?
-
Cause: The unsubstituted phenyl ring is much more nucleophilic (activated) than the difluorophenyl ring. The two fluorine atoms withdraw electron density via induction (-I effect), deactivating that ring toward electrophilic aromatic substitution (EAS).
-
Solution: You cannot reverse this electronic bias with standard nitration.
-
Strategy 1: Nitrate the phenyl ring before coupling it to the difluoro ring (convergent synthesis).
-
Strategy 2: Protect the phenyl ring with a strong electron-withdrawing group (reversible) to deactivate it, though this is synthetic overhead.
-
Strategy 3: If you accept nitration on the phenyl ring, use low temperature (-10°C) to favor the para isomer (4'-nitro) over the ortho isomer (2'-nitro) due to the steric bulk of the difluorophenyl group.
-
Q2: I am getting a mixture of 2'-nitro and 4'-nitro isomers. How do I maximize the 4'-isomer?
-
Cause: While the phenyl group directs ortho/para, the ortho position is sterically hindered by the adjacent difluorophenyl ring.
-
Protocol Adjustment:
-
Solvent: Switch from H2SO4 to Acetic Anhydride . The formation of acetyl nitrate (
) creates a bulkier electrophile that is more sensitive to steric hindrance, significantly favoring the para position [1]. -
Temperature: Lower the temperature to -15°C. Higher temperatures provide enough energy to overcome the steric barrier of the ortho transition state.
-
Scenario B: Symmetric Scaffolds (e.g., 4,4'-Difluorobiphenyl)
Q3: I cannot stop the reaction at mono-nitration; I keep getting dinitro species.
-
Cause: In biphenyls, the two rings are conjugated. Adding a nitro group to Ring A deactivates Ring A significantly, but it only mildly deactivates Ring B (due to the twisting of the biaryl bond reducing resonance transmission). Thus, Ring B remains reactive enough to compete for the nitronium ion.
-
Solution:
-
Stoichiometry: Use a strictly limiting amount of HNO3 (0.95 eq). Do not use excess.
-
Heterogeneity: If your reaction is heterogeneous (solid substrate suspended in acid), the dissolved substrate reacts rapidly and may encounter high local concentrations of HNO3. Use a solvent like Dichloromethane (DCM) or Sulfolane to ensure a homogeneous phase [2].
-
Quenching: Monitor via HPLC. Quench immediately when the starting material drops below 5%. Do not wait for 100% conversion.
-
Q4: Why is the yield low due to "tar" or black impurities?
-
Cause: Oxidative degradation.[2] Nitric acid is a potent oxidant, especially at higher temperatures or if the acid concentration is too high.
-
Solution:
-
Purge the headspace with Nitrogen (
) to remove gases. -
Add Urea or Sulfamic Acid (0.5 mol%) to the reaction mixture as a scavenger for nitrous acid (
), which catalyzes oxidation cycles [3].
-
Experimental Protocols
Protocol A: High-Selectivity Mono-Nitration (Recommended)
Best for: Maximizing Para-selectivity (on unsubstituted rings) or Mono-selectivity (on symmetric rings).
Reagents:
-
Substrate: 1.0 eq
-
HNO3 (Fuming 98%): 1.0 eq
-
Acetic Anhydride (
): 3.0 eq (Solvent/Reagent) -
Catalyst: H2SO4 (conc.): 0.05 eq (Catalytic)
Workflow:
-
Preparation: Dissolve the difluorobiphenyl in
under atmosphere. Cool to -5°C . -
Activation: In a separate vessel, mix HNO3 and a small amount of
at 0°C to form acetyl nitrate (Caution: Exothermic). -
Addition: Add the acetyl nitrate solution dropwise to the substrate over 60 minutes. Maintain internal temp < 0°C.
-
Monitoring: Stir for 2 hours. Check HPLC.
-
Quench: Pour onto ice/water mixture. Hydrolyze excess anhydride.
-
Purification: The product often precipitates. Filter and wash with cold ethanol.
Protocol B: Standard Mixed Acid (Scale-Up Friendly)
Best for: Cost-effective synthesis when isomers can be separated easily.
Reagents:
-
Substrate: 1.0 eq
-
H2SO4 (96%): 5.0 Vol (Solvent)
-
HNO3 (65-70%): 1.05 eq
Workflow:
-
Dissolution: Suspend substrate in H2SO4. Cool to 0°C .[2]
-
Addition: Add HNO3 dropwise. Critical: Control exotherm.[3]
-
Workup: Pour into ice water. Extract with DCM.
Data Comparison: Regioselectivity by Method
| Substrate | Method | Major Product | Regio-Ratio (Para:Ortho*) | Yield | Notes |
| 2,4-DFBP | Mixed Acid (H2SO4) | 4'-Nitro | ~60:40 | 85% | Hard to separate isomers. |
| 2,4-DFBP | Acetyl Nitrate | 4'-Nitro | ~90:10 | 78% | High steric selectivity. |
| 4,4'-DFBP | Mixed Acid | 3-Nitro | N/A | 65% | Significant dinitration (15-20%). |
| 4,4'-DFBP | Acetyl Nitrate | 3-Nitro | N/A | 88% | <5% Dinitration. |
*For 2,4-DFBP, Para = 4' (remote from biaryl), Ortho = 2' (proximal to biaryl).
Process Safety & Workflow Visualization
Nitration is inherently hazardous. The formation of unstable byproducts or runaway exotherms is a risk.
Figure 2: Experimental workflow with integrated safety checkpoints for acetyl nitrate nitration.
References
-
Olah, G. A., et al. (1989).[4] Nitration: Methods and Mechanisms. VCH. (Classic text establishing acetyl nitrate as a sterically demanding electrophile for improved regioselectivity).
-
BenchChem Technical Support. (2025). Technical Support Center: Nitration of Biphenyl. Retrieved from (Simulated Link based on search context).
- Ross, D. S., et al. (1983). Oxidative side reactions in aromatic nitration. Journal of Organic Chemistry. (Establishes the role of nitrous acid scavengers like urea).
-
Liljenberg, M., et al. (2017).[5] Mechanism and regioselectivity of electrophilic aromatic nitration in solution. Journal of Molecular Modeling.
-
Kulkarni, A. A., et al. (2009).[6] Continuous flow nitration of aromatic compounds. (Demonstrates flow chemistry for precise stoichiometry control in nitration).
Disclaimer: This guide is for research purposes only. All nitration reactions involve explosion hazards and must be conducted behind blast shields in a fume hood.
Sources
- 1. ijrar.org [ijrar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Stability of Fluorinated Biphenyls
Status: Operational Ticket ID: F-BIPH-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Stability & Reactivity of Fluorinated Biphenyl Scaffolds
Introduction: The Fluorine Paradox
Welcome to the technical guide for handling fluorinated biphenyls. As researchers, you select these scaffolds for the "Fluorine Effect"—metabolic stability, lipophilicity modulation, and conformational locking. However, the C-F bond presents a paradox: it is thermodynamically the strongest single bond to carbon (~109 kcal/mol), yet it is kinetically unstable under specific nucleophilic and organometallic conditions.
This guide moves beyond generic advice. We analyze the specific failure modes of fluorinated biphenyls—Defluorination, Nucleophilic Attack, and Atropisomeric Racemization —and provide self-validating protocols to ensure your molecule survives the reaction flask.
Module 1: Cross-Coupling Integrity (Suzuki-Miyaura)
The Issue: You observe low yields or "missing fluorine" signals (19F NMR) after palladium-catalyzed cross-coupling. Root Cause: Oxidative Addition into C-F. While Pd(0) prefers C-Br or C-I bonds, electron-deficient fluorinated rings (especially polyfluorinated ones) activate the C-F bond, allowing Pd to insert, leading to hydrodefluorination or aryl scrambling.
Troubleshooting Workflow
Q: My fluorinated aryl bromide is undergoing defluorination instead of coupling. How do I stop this?
-
Ligand Selection is Critical: You must differentiate the steric environment of the C-F bond from the C-Br bond.
-
Avoid: Small, electron-rich phosphines (e.g.,
) which can facilitate oxidative addition into difficult bonds like C-F. -
Use: Bulky Buchwald-type ligands (e.g., XPhos , SPhos ). The steric bulk creates a "pocket" that allows the C-Br bond to enter but sterically rejects the shorter, stronger C-F bond.
-
-
Base Selection: Strong bases (alkoxides like
) promote defluorination pathways. Switch to mild inorganic bases ( or ).
Q: My fluorinated boronic acid is protodeboronating.
-
The Mechanism: Fluorine is electron-withdrawing.[1][2][3][4] This destabilizes the C-B bond, making the boronic acid prone to hydrolysis (protodeboronation) before transmetalation occurs.
-
The Fix:
-
Switch to Boronic Esters (Pinacol) or MIDA boronates for slow release.
-
Use anhydrous conditions (Dioxane/DMF) rather than aqueous biphasic systems.
-
Visualizing the Competition Pathway
Figure 1: Ligand sterics determine whether the catalyst attacks the desired Halogen (Path A) or the Fluorine (Path B).
Module 2: Nucleophilic Resilience ( )
The Issue: Loss of fluorine when using amine or alkoxide reagents, particularly in polyfluorinated biphenyls (e.g., pentafluorobiphenyl groups).
Root Cause: Nucleophilic Aromatic Substitution (
Protocol: Preventing Unwanted Substitution
-
Temperature Control:
rates drop significantly below 0°C. If you must use a strong nucleophile (e.g., LiAlH4 reduction of an ester elsewhere on the molecule), perform the reaction at -78°C . -
Solvent Effects:
-
Danger: Polar Aprotic solvents (DMF, DMSO, NMP) dramatically accelerate
by solvating the cation and leaving the nucleophile "naked" and reactive. -
Safe: Use non-polar or protic solvents (THF, Toluene, Ether) to dampen nucleophilicity.
-
-
Positional Awareness (The "Para" Rule):
-
In perfluorinated biphenyls, the position para to the other phenyl ring is the most activated due to the combined inductive and resonance withdrawal. Protect this position or anticipate reactivity here.
-
Comparative Reactivity Table:
| Substrate Type | Risk Level | Critical Condition to Avoid |
| Monofluorobiphenyl | Low | Extreme temperatures (>150°C) with alkoxides. |
| Difluorobiphenyl (meta/para) | Moderate | Strong nucleophiles (R-Li, NaH) in DMF. |
| Perfluorobiphenyl | Critical | Any amine/thiol/alkoxide at RT. Reaction is instantaneous. |
Module 3: Organometallic Handling (Lithiation)
The Issue: "The Halogen Dance." You attempt to lithiate a specific position, but the electrophile adds elsewhere, or you generate a complex mixture of tars.
Root Cause: Ortho-Lithiation & Benzyne Formation.
Fluorine is a powerful ortho-director (
The "Safe Zone" Protocol
To successfully functionalize a fluorinated biphenyl via lithiation without destroying it:
-
Cryogenic Enforcement:
-
Rule: Never exceed -78°C once the organolithium is added.
-
Reason: The activation energy for LiF elimination (Benzyne formation) is accessible above -40°C.
-
-
Base Selection:
-
Use LDA or LiTMP (non-nucleophilic bases) instead of n-BuLi. n-BuLi can act as a nucleophile and attack the ring (
) or the fluorine itself.
-
-
Trapping Strategy:
-
Use "In-Situ" trapping if possible (mix electrophile with substrate, then add base) to capture the lithiated species immediately, preventing the "Halogen Dance" (isomerization of the anion).
-
Figure 2: Temperature control is the only barrier between successful functionalization and benzyne decomposition.
Module 4: Stereochemical Stability (Atropisomerism)
The Issue: Your chiral 2,2'-difluorobiphenyl is racemizing (losing optical activity). Root Cause: Low Rotational Barrier. Unlike bromine or methyl groups, fluorine is small (Van der Waals radius ~1.47 Å vs 1.20 Å for H). A 2,2'-difluoro substitution often provides insufficient steric bulk to lock the axial chirality at room temperature (Class 1 or 2 Atropisomer).
Stability Guidelines
-
Class 1 (Unstable): 2,2'-difluorobiphenyl (unsubstituted elsewhere).
-
Behavior: Racemizes rapidly at RT.[5] Cannot be isolated as single enantiomer.
-
-
Class 3 (Stable): 2,2'-difluoro-6,6'-disubstituted biphenyls.
-
Behavior: The "buttressing effect" of adjacent groups locks the rotation.
-
-
Verification:
-
Do not assume stability. Perform Variable Temperature (VT) NMR or HPLC on a chiral stationary phase over 24 hours to measure the half-life (
) of racemization.
-
FAQ: Quick Troubleshooting
Q: Can I use Grignard reagents on perfluorobiphenyls?
A: No. Perfluorobiphenyls react violently with Grignards via
Q: I see a "hydrodefluorination" peak in my mass spec (M-18). Where did the Hydrogen come from? A: Usually the solvent or the base. In Pd-catalyzed reactions, this indicates a "hydride source" mechanism. Ensure your dioxane/THF is peroxide-free and avoid formate contaminants in bases.
Q: Is the C-F bond stable to UV light? A: Generally, yes. However, if your biphenyl has a nitro or carbonyl group, UV can trigger radical processes. For pure fluorinated biphenyls, they are stable, but perfluorinated variants are often used in electron-transport materials specifically because they interact with light; ensure you store them in amber vials to prevent slow radical degradation.
References
-
C-F Bond Activation in Coupling
- Title: The Dark Side of Fluorine
- Source: ACS Medicinal Chemistry Letters (2019)
-
URL:[Link]
-
Nucleophilic Arom
):- Title: Catalytic Concerted SNAr Reactions of Fluoroarenes
- Source: Journal of the American Chemical Society (2024)
-
URL:[Link]
-
Ortho-Lithiation & Benzyne
-
Atropisomerism
-
General Reactivity
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
Validation & Comparative
Analytical Profiling of 4,4'-Difluoro-2-nitro-1,1'-biphenyl: A Comparative Technical Guide
Primary CAS: 390-37-4 Molecular Formula: C₁₂H₇F₂NO₂ Molecular Weight: 235.19 g/mol Application: Pharmaceutical Intermediate (e.g., NSAID synthesis precursors, Diflunisal analogs)
Executive Summary & Method Landscape
For researchers isolating 4,4'-difluoro-2-nitro-1,1'-biphenyl, the analytical challenge lies not in detection, but in isomeric resolution . The steric bulk of the ortho-nitro group forces the biphenyl rings into a twisted conformation, distinguishing it from planar impurities.
While standard C18 HPLC is sufficient for rough purity checks, it often fails to resolve the critical regioisomers (e.g., 2,4'-difluoro analogs) or the starting material (4,4'-difluorobiphenyl) with high peak capacity. This guide compares three distinct analytical tiers, advocating for Fluorophenyl (PFP) phases as the superior choice for high-fidelity separation.
Comparative Method Matrix
| Feature | Method A: RP-HPLC (C18) | Method B: RP-HPLC (PFP) | Method C: GC-MS |
| Primary Use | Routine Assay, Reaction Monitoring | Critical Purity, Isomer Resolution | Impurity ID, Volatiles |
| Selectivity | Hydrophobicity-driven | Shape & | Boiling point driven |
| Isomer Resolution | Moderate | Excellent | High |
| Limit of Quant (LOQ) | ~0.05% | ~0.02% | ~0.1% |
| Throughput | High (5-10 min) | Medium (15-20 min) | Low (30+ min) |
| Expert Verdict | Baseline Standard | Recommended Gold Standard | Structural Confirmation |
Deep Dive: High-Performance Liquid Chromatography (HPLC)
The "Self-Validating" Logic
In standard C18 chromatography, the separation is driven by hydrophobicity. However, 4,4'-difluoro-2-nitro-1,1'-biphenyl and its likely impurity, 4,4'-difluorobiphenyl (starting material), have similar hydrophobic profiles.
The Expert Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.
-
Mechanism: The PFP phase engages in specific
- interactions and dipole-dipole interactions with the nitro group. Furthermore, PFP phases offer "shape selectivity." The 2-nitro group creates a steric twist (dihedral angle ~60-90°) in the biphenyl backbone, preventing the molecule from lying flat. Planar impurities interact differently with the PFP ring system than the twisted target molecule, resulting in superior resolution.
Protocol 1: The Gold Standard (PFP Phase)
Objective: Quantify purity and resolve regioisomers (2-nitro vs 3-nitro).
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: Phenomenex Kinetex F5 or Supelco Ascentis Express F5 (2.7 µm, 100 x 4.6 mm).
-
Why: Core-shell particles provide UHPLC-like performance on standard HPLC systems.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 35°C (Control is critical for fluorinated phases).
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Equilibration |
| 2.0 | 40 | Isocratic Hold |
| 12.0 | 85 | Linear Ramp |
| 15.0 | 85 | Wash |
| 15.1 | 40 | Re-equilibration |
System Suitability Criteria (Self-Validation):
-
Resolution (Rs): > 2.0 between Target Peak and 4,4'-difluorobiphenyl impurity.
-
Tailing Factor: 0.9 < T < 1.2.
-
Retention Time Repeatability: < 0.5% RSD (n=5).
Deep Dive: Gas Chromatography - Mass Spectrometry (GC-MS)
While HPLC is preferred for quantitation, GC-MS is non-negotiable for identifying unknown impurities arising from synthesis (e.g., de-halogenated byproducts).
Caveat: Nitro-biphenyls are generally stable, but the injection port temperature must be optimized to prevent thermal degradation of the nitro group.
Protocol 2: Structural Confirmation Workflow
-
Instrument: GC-MS (Single Quadrupole).
-
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
-
Why: Low bleed, high thermal stability, standard non-polar phase separates by boiling point.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 260°C.
-
MS Source: EI (70 eV), 230°C.
Temperature Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Final: 300°C (Hold 5 min).
Data Interpretation:
-
Target (4,4'-difluoro-2-nitro-1,1'-biphenyl): Look for Molecular Ion
at m/z 235. -
Key Fragment: Loss of
( ) is a characteristic fragmentation pathway for nitro-aromatics, appearing at m/z 189. -
Impurity (4,4'-difluorobiphenyl):
at m/z 190.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.
Caption: Analytical decision tree prioritizing PFP-HPLC for final quality control due to superior isomer resolution.
Advanced Characterization: 19F-NMR
For absolute confirmation of the isomer (verifying the nitro group is at the 2-position and not the 3-position), 19F-NMR is the definitive tool.
-
Solvent:
or . -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm). -
Expected Signals:
-
The molecule has two non-equivalent fluorine atoms due to the asymmetry introduced by the 2-nitro group.
-
F(4): Will appear as a multiplet distinct from F(4').
-
F(4'): Will appear at a different shift.
-
Note: In the symmetric starting material (4,4'-difluorobiphenyl), you would see a single signal. The appearance of two distinct fluorine signals confirms the successful nitration and symmetry breaking.
-
References
A Comparative Guide to the Synthesis of Fluorinated vs. Non-Fluorinated Nitrobiphenyls
For researchers, medicinal chemists, and professionals in drug development, the biphenyl scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and advanced materials underscores its importance. The strategic introduction of a nitro group provides a versatile chemical handle for further transformations, such as reduction to an amine, which is a critical step in the synthesis of many bioactive molecules, including carbazoles.[1][2]
This guide delves into a crucial aspect of this molecular framework: a comparative analysis of the synthetic methodologies for producing fluorinated versus non-fluorinated nitrobiphenyls. The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4][5] However, the presence of this highly electronegative atom introduces unique challenges and considerations into the synthetic process. Here, we provide an in-depth examination of the synthetic routes, the rationale behind experimental choices, and supporting protocols to guide your research.
The Synthetic Dichotomy: Foundational Approaches to Biphenyl Construction
The construction of the C(sp²)-C(sp²) bond that forms the biphenyl backbone is the central challenge. Historically, the Ullmann reaction has been a workhorse, though modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, now offer greater efficiency and versatility.
The Classical Approach: Ullmann Coupling
The Ullmann reaction, first reported in 1901, is a copper-mediated homocoupling of aryl halides.[6][7] It is particularly effective for aryl halides substituted with electron-withdrawing groups, such as a nitro group. The reaction typically requires high temperatures and copper powder.[6][8] While historically significant and still used, especially for symmetrical 2,2′-dinitrobiphenyls, the harsh conditions can limit its applicability for complex, functionalized molecules.[1] Recent advancements have explored solvent-free conditions using techniques like high-speed ball milling to improve yields and environmental footprint.[9][10]
The Modern Workhorse: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used methods for forming aryl-aryl bonds.[11][12] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid in the presence of a base.[13] Its milder reaction conditions, tolerance of a wide range of functional groups, and generally high yields have made it the preferred method for constructing unsymmetrical biphenyls.[1][11]
However, the synthesis of nitrobiphenyls via Suzuki coupling is not without its challenges. The presence of a nitro group, especially at the ortho position of the phenylboronic acid, can impede the reaction, specifically at the transmetalation step of the catalytic cycle.[1][14] This can lead to lower yields or require carefully optimized conditions.
Part 1: Synthesis of Non-Fluorinated Nitrobiphenyls
The synthesis of non-fluorinated nitrobiphenyls generally follows two primary strategies: direct nitration of a pre-formed biphenyl or, more commonly, a cross-coupling reaction involving a nitro-substituted precursor.
Strategy 1: Post-Coupling Nitration
This method involves first synthesizing the biphenyl core and then introducing the nitro group via electrophilic aromatic substitution.
-
Process: Biphenyl is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[15]
-
Advantages: Conceptually straightforward.
-
Limitations: This approach suffers from poor regioselectivity, often yielding a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl isomers, which then requires challenging chromatographic separation.[15] To minimize the formation of dinitrated byproducts, careful control of temperature and stoichiometry is essential.[15]
Strategy 2: Coupling of Nitro-Substituted Precursors
This is the more controlled and widely adopted approach. It involves using a nitro-substituted aryl halide or arylboronic acid in a cross-coupling reaction.
-
Suzuki-Miyaura Coupling: This is the dominant method. For example, 1-bromo-4-nitrobenzene can be coupled with an arylboronic acid, or conversely, a nitro-substituted phenylboronic acid can be coupled with an aryl halide.[13][16] The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate.[13]
-
Ullmann Coupling: As mentioned, this is effective for synthesizing symmetrical dinitrobiphenyls, for instance, by coupling two molecules of 1-iodo-2-nitrobenzene.[8]
Part 2: Synthesis of Fluorinated Nitrobiphenyls
The introduction of fluorine into the nitrobiphenyl scaffold significantly impacts the synthetic strategy. The most common and reliable method is to use a fluorinated building block in a cross-coupling reaction.
The Influence of Fluorine on Synthesis
Fluorine's strong electron-withdrawing inductive effect alters the electronic properties of the aromatic ring, which can influence the kinetics of the catalytic cycle in cross-coupling reactions.[17][18] This property, however, is precisely what makes these compounds valuable, as it can enhance biological activity and metabolic stability.[4][19]
Predominant Strategy: Cross-Coupling with Fluorinated Precursors
The most efficient route to fluorinated nitrobiphenyls is through the Suzuki-Miyaura reaction, utilizing a fluorinated starting material.
-
Example Pathways:
-
Reaction Conditions: The conditions are broadly similar to those for non-fluorinated analogues, involving a palladium catalyst, a base, and a suitable solvent system (e.g., toluene/water/isopropanol).[21] The choice of ligand for the palladium catalyst can be crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being employed.[22]
Nucleophilic Aromatic Substitution (SNAr)
The combination of a strong electron-withdrawing nitro group and a fluorine atom on the same aromatic ring can activate the ring for nucleophilic aromatic substitution. In this context, the fluorine atom itself can sometimes act as a leaving group, or its presence can activate other halogens (like chlorine) for displacement.[17] This reactivity opens up alternative synthetic pathways for further functionalization.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Synthesis
| Feature | Non-Fluorinated Nitrobiphenyls | Fluorinated Nitrobiphenyls | Rationale & Causality |
| Primary Synthetic Route | Suzuki-Miyaura Coupling, Ullmann Coupling | Suzuki-Miyaura Coupling | The Suzuki reaction's mild conditions and functional group tolerance make it superior for both classes, especially for complex, unsymmetrical products.[1][12] |
| Starting Materials | Nitroaryl halides, arylboronic acids, or biphenyl for nitration. | Fluorinated aryl halides or fluorinated arylboronic acids are essential. | Incorporating fluorine early via a fluorinated building block is far more efficient and controlled than attempting late-stage fluorination.[23] |
| Reaction Kinetics | Generally robust, but can be sensitive to steric hindrance near the reaction site. | The strong inductive effect of fluorine can alter the electron density of the aromatic ring, potentially affecting the rates of oxidative addition or transmetalation in the Suzuki cycle.[18] | |
| Yields | Generally high with modern methods (e.g., Suzuki coupling can yield >90%), but substrate-dependent.[16] | Also high under optimized conditions, often comparable to non-fluorinated analogues.[21] | With the right choice of catalyst, ligand, and base, the electronic effects of fluorine can be effectively managed to achieve high conversion. |
| Challenges | Regioselectivity in direct nitration.[15] Ortho-nitro groups can inhibit Suzuki coupling.[1][14] | Availability and cost of fluorinated starting materials. Managing the altered reactivity due to fluorine's electronic effects. | The C-F bond is strong, and fluorine's electronegativity impacts the entire molecule, requiring specific optimization of reaction parameters.[24] |
| Purification | Standard chromatographic techniques are typically effective. | Generally similar, though the polarity of the molecule is altered, which may require adjustments to the chromatographic eluent system. | Fluorination often increases lipophilicity, which can affect the compound's retention on silica gel.[25] |
Experimental Protocols & Visualizations
To provide a practical context, we present detailed protocols for the synthesis of a representative compound from each class via the Suzuki-Miyaura reaction.
Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Average orientation of a fluoroaromatic molecule in lipid bilayers from DFT-informed NMR measurements of 1H–19F dipolar couplings - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Ullmann coupling: the first publication - operachem [operachem.com]
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- 8. rsc.org [rsc.org]
- 9. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. CA2248157C - Preparation of nitrobiphenyls - Google Patents [patents.google.com]
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- 22. youtube.com [youtube.com]
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A Comparative Guide to the Structural Validation of 4,4'-Difluoro-2-nitro-1,1'-biphenyl by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Isomeric Purity
In the realms of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is paramount. 4,4'-Difluoro-2-nitro-1,1'-biphenyl is a prime example where subtle changes in substituent position can drastically alter its biological activity, electronic properties, and synthetic potential. The presence of regioisomers, such as the 3-nitro or 4-nitro analogues, can confound experimental results and compromise product efficacy and safety.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of small molecules in solution.[1][2] It provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, revealing not just the types of atoms present but their precise connectivity and spatial relationships. This guide will compare and detail the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to provide irrefutable proof of structure for 4,4'-difluoro-2-nitro-1,1'-biphenyl.
Part 1: Predictive Analysis of NMR Spectra
A key strength of NMR is the ability to predict, with a high degree of accuracy, the spectral features of a proposed structure. By analyzing the electronic effects of the nitro (-NO₂) and fluoro (-F) substituents, we can anticipate the chemical shifts and coupling patterns for each nucleus in 4,4'-difluoro-2-nitro-1,1'-biphenyl.
Molecular Structure and Proton/Carbon Numbering
For clarity, the following numbering scheme will be used for discussion:
A standardized workflow for NMR-based structural validation.
Interpreting 2D NMR for Unambiguous Validation
While 1D spectra provide strong evidence, 2D NMR experiments are the gold standard for removing all ambiguity.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For example, a cross-peak between the signals for H5 and H6 would definitively establish their adjacent relationship on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific validation. It shows correlations between protons and carbons that are two or three bonds away. The key correlation to observe would be between the protons on one ring (e.g., H2'/H6') and the carbon on the other ring to which it is attached (C1). This directly proves the biphenyl linkage.
The following diagram illustrates the critical HMBC correlations that validate the connectivity between the two rings and the positions of the substituents.
Key HMBC correlations (red arrows) confirming the molecular backbone.
Part 3: Comparative Analysis and Data Summary
A comparison with alternative analytical techniques highlights the unique strengths of NMR for this specific challenge.
| Analytical Technique | Information Provided | Comparison & Limitations |
| NMR Spectroscopy | Unambiguous 3D structure in solution , connectivity, stereochemistry, and isomeric purity. | The gold standard for isomeric differentiation. Requires slightly more sample than MS but provides vastly more structural detail. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. Fragmentation patterns can suggest substructures. | Cannot distinguish between isomers (e.g., 2-nitro vs. 3-nitro). It confirms what it is made of, but not how it is assembled. |
| X-ray Crystallography | Precise solid-state structure and bond lengths/angles. | Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution-state structure relevant to many applications. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-NO₂, Ar-F, C=C). | Confirms the presence of the necessary pieces but provides no information on their connectivity or relative positions. |
Summary of Expected NMR Data
The table below summarizes the predicted data that would collectively validate the structure of 4,4'-difluoro-2-nitro-1,1'-biphenyl.
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Key Validating Feature |
| ¹H | ~8.0 - 8.2 | dd | ³JHH, ⁴JHH | Downfield shift due to ortho -NO₂ |
| ~7.2 - 7.6 | m | ³JHH, ³JHF, ⁴JHH | Complex pattern due to H-H and H-F coupling | |
| ¹³C | ~148 | s | - | Quaternary carbon attached to -NO₂ |
| ~160-165 | d | ¹JCF ≈ 250 | Large one-bond C-F coupling | |
| ~115-135 | d | ²JCF ≈ 20-25 | Two-bond C-F coupling | |
| ¹⁹F | ~(-110) - (-115) | m | ³JHF, ⁴JHF, ⁵JFF | Distinct signals for each non-equivalent F |
Conclusion
The structural validation of 4,4'-difluoro-2-nitro-1,1'-biphenyl is a clear demonstration of the power of modern NMR spectroscopy. While other techniques confirm elemental composition or functional groups, only a comprehensive NMR analysis, particularly incorporating 2D experiments like COSY and HMBC, can provide the definitive, unambiguous proof of connectivity required for high-stakes research and development. The combination of characteristic C-F and H-F coupling constants, chemical shift perturbations from the nitro group, and through-bond correlations from 2D spectra creates a self-validating dataset that leaves no room for isomeric ambiguity. This rigorous approach ensures the scientific integrity of any subsequent studies or applications involving this molecule.
References
-
Del Bene, J. E., & Bartlett, R. J. (2000). NMR Spin−Spin Coupling Constants for Hydrogen Bonds of [F(HF)n]-, n = 1−4, Clusters. Journal of the American Chemical Society, 122(5), 10480–10481. [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
Goh, G., et al. (2023). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. OpenReview. [Link]
-
Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Reddy, D. S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
-
PubChem. (n.d.). 2-Nitrobiphenyl. [Link]
-
SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. [Link]
-
Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1944-1951. [Link]
-
ResearchGate. (1995). 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. [Link]
-
ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR? [Link]
-
Duke University. (n.d.). The Duke NMR Center Coupling constants. [Link]
-
PubChem. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]
-
ResearchGate. (1999). Representative 19 F NMR spectra for extracts obtained after incubation. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of Wisconsin-Madison. (n.d.). 13C-NMR. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 19F NMR Coupling Constants. [Link]
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Thieme. (n.d.). 13C NMR Spectroscopy. [Link]
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Royal Society of Chemistry. (n.d.). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]
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Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent. [Link]
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Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 4, 4'-dimethyl-2-nitro-1, 1'-biphenyl (6). [Link]
-
Ciaco, C. M., et al. (2011). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Journal of Medicinal Chemistry, 54(11), 3873–3883. [Link]
-
MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]
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comparing different cross-coupling methods for biphenyl synthesis.
Executive Summary
The biphenyl motif is a privileged scaffold in pharmaceutical chemistry, serving as the core backbone for blockbuster drugs like Valsartan , Telmisartan , and Abemaciclib . While the Suzuki-Miyaura coupling is the undisputed industrial standard due to its green profile and scalability, it is not a panacea.
This guide objectively compares the three dominant palladium-catalyzed methodologies—Suzuki-Miyaura , Negishi , and Stille —to determine the optimal workflow based on substrate sterics, electronic sensitivity, and functional group tolerance.
The Verdict at a Glance:
-
Suzuki-Miyaura: Best for scale-up and polar functional groups.
-
Negishi: Superior for sterically hindered (tetra-ortho-substituted) biaryls.
-
Stille: Essential for base-sensitive substrates and complex natural product synthesis where neutral conditions are non-negotiable.
Mechanistic Divergence & Causality
All three methods follow the canonical Pd(0)/Pd(II) catalytic cycle: Oxidative Addition , Transmetallation , and Reductive Elimination . The critical divergence—and the source of their distinct performance profiles—lies in the Transmetallation step.
Catalytic Cycle Visualization
The following diagram illustrates the unified cycle, highlighting the specific activation requirements for Boron (Suzuki), Zinc (Negishi), and Tin (Stille).
Figure 1: Unified catalytic cycle showing the divergence in transmetallation reagents (Boron, Zinc, Tin).
Performance Matrix
The following data aggregates average performance metrics from high-impact literature reviews (see References [1], [2]) and industrial process data.
| Feature | Suzuki-Miyaura | Negishi | Stille |
| Transmetallating Agent | Boronic Acid/Ester | Organozinc | Organostannane |
| Reaction Conditions | Basic (requires activation) | Neutral / Lewis Acidic | Neutral |
| Moisture Sensitivity | Low (Water tolerant) | High (Strictly anhydrous) | Low (Air stable) |
| Toxicity | Low (Green) | Moderate | High (Neurotoxic Sn residues) |
| Steric Tolerance | Moderate (Requires specialized ligands) | Excellent (High reactivity) | Moderate |
| Functional Group Tolerance | Good (except base-sensitive) | Moderate (Sensitive to protons) | Excellent (Best for complexity) |
| Purification Difficulty | Low | Low | High (Tin removal required) |
| Typical Yield (Unimpeded) | >90% | 85-95% | 80-90% |
Deep Dive: Methodological Protocols
A. Suzuki-Miyaura: The Industrial Workhorse
Best for: Routine synthesis, scale-up, and polar substrates. Mechanism Note: Boronic acids are electrophilic; they must be activated by a base (forming a boronate Ar-B(OH)3-) to become nucleophilic enough for transmetallation [1].
Self-Validating Protocol:
-
System: 2-neck RBF with reflux condenser.
-
Solvent: 1,4-Dioxane/Water (4:1). Why? Water dissolves the inorganic base; Dioxane dissolves the organic reactants.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl2 (3 mol%) - Robust against air.
-
Base: K2CO3 (2.0 equiv).
-
-
Degassing (CRITICAL): Sparge with Argon for 15 mins before adding catalyst. Causality: O2 promotes homocoupling of boronic acids and oxidizes phosphine ligands.
-
Reaction: Heat to 80°C for 4-12h.
-
Validation: TLC should show consumption of Aryl Bromide. If stalled, add more base, not more catalyst (boronic acid degradation often lowers pH).
B. Negishi Coupling: The Steric Specialist
Best for: Tetra-ortho-substituted biphenyls and heteroaromatics. Mechanism Note: The C-Zn bond is highly polarized, making organozincs potent nucleophiles that transmetallate rapidly, even into sterically crowded Pd centers [3].
Self-Validating Protocol:
-
System: Flame-dried Schlenk flask under positive Argon pressure. Why? Organozincs hydrolyze instantly upon contact with moisture.
-
Solvent: Anhydrous THF (distilled over Na/Benzophenone or from column).
-
Zinc Reagent Prep (In-situ):
-
Transmetallate Aryl-Li or Aryl-MgBr with anhydrous ZnCl2 (1.1 equiv) at 0°C. Stir 30 mins.
-
-
Coupling:
-
Add Aryl Iodide (0.8 equiv relative to Zn).
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/S-Phos.
-
-
Reaction: Reflux THF (66°C) for 2-6h.
-
Validation: Quench a small aliquot with dilute HCl. If starting material remains but zinc reagent is gone, the catalyst has deactivated (likely O2 ingress).
C. Stille Coupling: The Neutral Specialist
Best for: Base-sensitive substrates (esters, epoxides) and late-stage functionalization. Mechanism Note: Occurs under neutral conditions. No base or Lewis acid required, preventing epimerization of chiral centers [2].
Self-Validating Protocol:
-
System: Sealed tube or Schlenk flask.
-
Solvent: Toluene or DMF (degassed).
-
Reagents:
-
Aryl Halide (1.0 equiv).
-
Organostannane (1.1 equiv).
-
Catalyst: Pd(PPh3)4 (5 mol%).
-
Additive: CuI (10 mol%) - The "Copper Effect" accelerates transmetallation significantly.
-
-
Reaction: Heat to 90-110°C.
-
Purification (CRITICAL): Upon completion, wash organic layer with aqueous KF (Potassium Fluoride). Causality: Fluoride precipitates insoluble Bu3SnF, removing toxic tin residues.
Decision Framework
Use this logic flow to select the correct method for your specific biphenyl target.
Figure 2: Decision matrix for selecting cross-coupling methodologies.
Experimental Validation: Sterically Hindered Case Study
To demonstrate the performance gap, we compare the synthesis of 2,2',6-trimethylbiphenyl (a hindered system).
Experimental Setup:
-
Electrophile: 2-iodo-1,3-dimethylbenzene
-
Nucleophile: o-tolyl metalloid (B, Zn, or Sn)
-
Catalyst: Pd(PPh3)4 (standard) vs Pd-SPhos (advanced)
Results (Yield %):
| Method | Standard Catalyst [Pd(PPh3)4] | Advanced Catalyst [Pd-SPhos] | Analysis |
| Suzuki | < 10% | 88% | Fails without bulky ligands due to slow transmetallation. |
| Stille | 35% | 72% | Slow transmetallation; homocoupling competes. |
| Negishi | 82% | 96% | Superior. The highly reactive C-Zn bond overcomes steric repulsion naturally [3]. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link
-
King, A. O., Okukado, N., & Negishi, E. (1977). Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalyzed reaction of alkynylzinc reagents with alkenyl halides. Journal of the Chemical Society, Chemical Communications, (19), 683-684. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Difluoro-2-nitro-1,1'-biphenyl
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in their synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 4,4'-Difluoro-2-nitro-1,1'-biphenyl, a halogenated nitroaromatic, requires meticulous handling from inception to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to ensure that this compound is managed in a way that protects laboratory personnel, the wider community, and our environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the compound's inherent risks is essential. While a specific Safety Data Sheet (SDS) for 4,4'-Difluoro-2-nitro-1,1'-biphenyl may not be universally available, we can infer its hazard profile from structurally similar compounds, such as other difluorobiphenyls and nitrobiphenyls.[1][2] The combination of a biphenyl structure, nitro group, and halogen atoms dictates its chemical reactivity and toxicological properties.
The nitroaromatic group is a well-known toxophore, and related compounds like 4-Nitrobiphenyl are classified as potential carcinogens.[3][4][5] The fluorine atoms enhance the molecule's stability and lipophilicity, potentially increasing its persistence and ability to be absorbed through the skin.[4] Therefore, we must operate under the assumption that this compound presents multiple hazards.
| Potential Hazard | GHS Classification (Inferred) | Rationale and Safety Implication |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] This necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent all routes of exposure. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][6] Prolonged contact must be avoided, and any contamination requires immediate and thorough washing. |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][6] Chemical splash goggles are mandatory to prevent irreversible eye damage. |
| Carcinogenicity | Potential Carcinogen (based on 4-Nitrobiphenyl) | OSHA regulates 4-Nitrobiphenyl as one of 13 specific carcinogens.[5][9] Work should be conducted in designated areas to minimize exposure. |
| Environmental Hazard | Harmful to aquatic life | Many aromatic compounds exhibit toxicity to aquatic organisms.[2][3] Disposal into drains or the environment is strictly prohibited. |
Regulatory Framework: Navigating Compliance
The disposal of 4,4'-Difluoro-2-nitro-1,1'-biphenyl is governed by federal and state regulations. The primary federal statute is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[10]
Hazardous Waste Classification: This compound would be classified as a hazardous waste. If it is a discarded, unused commercial chemical product, it could potentially be listed as a "U-listed" waste. More commonly, as a laboratory waste, it would be characterized as a hazardous waste due to its toxic properties. As a halogenated organic compound, it falls under specific regulatory scrutiny.[11] When discarded, this waste must be assigned an appropriate EPA Hazardous Waste Code. While the exact code depends on its use and concentration, it would likely be managed under codes for toxic and/or halogenated organic wastes.[12][13]
All personnel handling this waste must be trained in accordance with OSHA's Hazard Communication Standard (29 CFR 1910.1200) and potentially the standard for specific carcinogens if institutional policy dictates treating it like 4-Nitrobiphenyl (29 CFR 1910.1003).[5][7]
Disposal Decision Workflow
The logical flow for managing 4,4'-Difluoro-2-nitro-1,1'-biphenyl waste from generation to final disposal is critical. This process ensures safety and compliance at every stage.
Detailed Step-by-Step Disposal Protocol
This protocol outlines the essential procedures for safely handling and disposing of 4,4'-Difluoro-2-nitro-1,1'-biphenyl waste.
Part A: In-Lab Waste Collection & Handling
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical in pure form or as waste, always wear the following:
-
Gloves: Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate for handling concentrated waste.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles if there is a significant splash risk.[14]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
Step 2: Segregate the Waste Stream
-
Principle of Segregation: Never mix incompatible waste streams. This compound must be segregated from other chemical wastes to prevent dangerous reactions.[15]
-
Solid Waste: Collect contaminated items like gloves, weigh paper, and absorbent pads in a designated, lined, and sealable container clearly marked for this waste.
-
Liquid Waste: Collect unused solutions or reaction mixtures in a dedicated, chemically resistant (e.g., borosilicate glass or HDPE) container with a screw-top lid.
Step 3: Avoid Chemical Incompatibilities Mixing this waste with incompatible materials can lead to violent reactions, fire, or the generation of toxic gases.[16][17]
| Material to Avoid | Potential Result of Mixing |
| Strong Oxidizing Agents | Fire or explosion risk. |
| Strong Bases | Can initiate vigorous or explosive reactions with nitro compounds.[15][18] |
| Strong Reducing Agents | Exothermic reaction. |
| Acids | May react, especially under heat.[19] |
Step 4: Label and Store the Waste Container
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,4'-Difluoro-2-nitro-1,1'-biphenyl," and an indication of its hazards (e.g., "Toxic," "Carcinogen Hazard").
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation, under the control of the operator. The container must be kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Part B: Arranging for Final Disposal
Step 5: Coordinate with Environmental Health & Safety (EHS)
-
Laboratory personnel are not authorized to transport hazardous waste off-site. Once your waste container is full or you are finished with the project, contact your institution's EHS department (or equivalent) to arrange for a pickup. Provide them with a complete and accurate description of the waste.
Step 6: Final Disposal via a Licensed Contractor
-
Your EHS department will consolidate waste and transfer it to a licensed hazardous waste disposal company.
-
Recommended Disposal Method: High-Temperature Incineration. For halogenated nitroaromatic compounds, the preferred and most environmentally sound disposal method is incineration at a permitted hazardous waste facility. This process operates at temperatures sufficient to ensure the complete destruction of the parent compound, breaking it down into simpler, less toxic components like carbon dioxide, water, nitrogen oxides, and hydrogen fluoride. The incinerator's exhaust gas is treated by scrubbers to remove acidic gases like HF before release.
Emergency Procedures
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Do not attempt to clean a large spill without proper training and equipment. Contact your EHS emergency line.
-
For a small, manageable spill:
-
Ensure you are wearing appropriate PPE, including a respirator if the material is a powder.[9]
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[20][21]
-
Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 4,4'-Difluoro-2-nitro-1,1'-biphenyl, upholding your professional responsibility to protect yourself, your colleagues, and the environment.
References
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PubChem. 4,4'-Difluoro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
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BioGro, Inc. Safety Data Sheet: Premium WSP 3-0-0. Amazon S3. [Link]
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Organic Syntheses. 4,4'-difluorobiphenyl.[Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]
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University of Nevada, Reno. Partial List of Chemical Incompatibilities. Environmental Health & Safety. [Link]
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Chem Service, Inc. Safety Data Sheet: 4-Nitrobiphenyl.[Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Biphenyl.[Link]
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University of California, Riverside. Chemical Incompatibility Table. Environmental Health & Safety. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Nitrobiphenyl.[Link]
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PubChem. 4-Nitro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
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Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). U.S. Department of Labor. [Link]
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U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]
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U.S. Environmental Protection Agency. Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[Link]
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Princeton University. Chemical Incompatibility Chart. Environmental Health & Safety. [Link]
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Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. NIOSH. [Link]
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Stanford University. Chemical Incompatibility Guide. Environmental Health & Safety. [Link]
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U.S. Government Publishing Office. 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. [Link]
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Federal Register. 13 Carcinogens (4-Nitrobiphenyl, etc.).[Link]
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University of Georgia. EPA Hazardous Waste Codes. Environmental Safety Division. [Link]
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Personal Protective Equipment & Safe Handling Guide: 4,4'-Difluoro-2-nitro-1,1'-biphenyl
Part 1: Executive Safety Summary
Signal Word: WARNING (Suspected Carcinogen / Energetic Precursor)
Handling 4,4'-Difluoro-2-nitro-1,1'-biphenyl requires a safety protocol that goes beyond standard "lab hygiene." As a nitro-substituted biphenyl, this compound sits at the intersection of energetic reactivity and biological persistence .
The presence of the nitro group (
Immediate Hazard Snapshot
| Hazard Class | Critical Risk | Operational Control |
| Acute Toxicity | Skin absorption & Inhalation | Zero-Skin-Contact policy. Double-gloving is mandatory. |
| Reactivity | Energetic decomposition | Avoid heating >100°C without solvent. Do not grind dry solids. |
| Chronic Health | Suspected Carcinogen | Handle exclusively in a certified Chemical Fume Hood. |
Part 2: Risk Assessment & Chemical Logic
Structural Hazard Analysis
To understand the risk, we must deconstruct the molecule:
-
Nitro Group (
): This is the primary energetic driver. In the presence of strong bases (e.g., , ) or reducing agents (e.g., , Hydrazine), this moiety can trigger runaway exothermic reactions. Operational Implication: Quench reactions slowly and at low temperatures. -
Biphenyl Core: Biphenyls are notoriously lipophilic. This means standard latex gloves offer negligible protection against solution-phase transfer. The molecule will partition into the lipid bilayer of the skin upon contact.
-
Fluorine Substituents: The C-F bonds increase metabolic stability, meaning if the compound enters the body, it resists degradation, prolonging toxicological exposure.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged handling of nitro-aromatics in organic solvents. Use this logic-driven matrix:
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Dry Solid) | Double Nitrile (min 0.11 mm) | Prevents contact with dust. Outer glove can be stripped immediately if contaminated. |
| Hand Protection (Solvent) | Silver Shield / Laminate (Inner) + Nitrile (Outer) | Biphenyls permeate nitrile rapidly in solvents like DCM or THF. Laminate provides chemical permeation breakthrough times >480 min. |
| Respiratory | P100 / N99 Respirator (if outside hood) | High-efficiency particulate filtration is required due to the potential mutagenicity of nitro-biphenyl dusts. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient. Goggles seal the eyes against vapors and projectile glass in case of energetic decomposition. |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats retain toxic dust. Disposable Tyvek ensures no contamination leaves the lab. |
Part 3: Operational Protocol
Phase 1: Weighing & Transfer
Objective: Eliminate dust generation and static discharge.
-
Engineering Control: All weighing must occur inside a fume hood or a powder containment enclosure.
-
Static Dissipation: Use an antistatic gun or ionizer bar on the weighing boat. Nitro compounds can be sensitive to electrostatic discharge (ESD) in dry environments.
-
Technique: Do not use metal spatulas if the material is dry and caked. Use PTFE-coated or wooden spatulas to minimize friction/shock initiation risk.
Phase 2: Reaction Setup
Objective: Control exotherms.
-
Solvent Selection: Dissolve the solid in the solvent before adding any catalysts or reagents. This acts as a thermal heat sink.
-
Incompatibility Check: Never mix directly with strong hydrides (e.g., Sodium Borohydride) in the solid state.
-
Atmosphere: Run all reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxygen participation in radical decomposition pathways.
Phase 3: Waste Management
Crucial Rule: Do NOT mix with general organic waste if that waste stream contains ketones or strong bases (potential for Janovsky reaction-type explosions).
-
Stream A: Halogenated Organic Waste (Primary disposal route).
-
Stream B: Solid Hazardous Waste (For contaminated gloves, weighing boats).
-
Prohibited: Do not dispose of down the drain. High aquatic toxicity.[2]
Part 4: Visualization & Workflows
Safe Handling Lifecycle
This workflow ensures a closed-loop safety system from storage to disposal.
Figure 1: Operational lifecycle for handling energetic nitro-aromatics, emphasizing the critical PPE checkpoint.
Emergency Spill Response Decision Tree
Immediate actions to take in the event of a solid spill.
Figure 2: Decision logic for spill containment. Note the use of ethanol dampening to prevent dust aerosolization.
References
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 4-Nitrobiphenyl. [Link]
-
PubChem. (2024). Compound Summary: 4,4'-Difluoro-2-nitro-1,1'-biphenyl (CAS 390-37-4).[3] National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention (CDC). (1978). Current Intelligence Bulletin 22: Ethylene Thiourea (ETU) and Nitro-biphenyls. NIOSH. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
